PCSK9 modulator-3
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H9F2N3O |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)-(7-fluoro-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H9F2N3O/c17-8-4-5-12-13(6-8)21-16(20-12)15(22)10-7-19-14-9(10)2-1-3-11(14)18/h1-7,19H,(H,20,21) |
InChI Key |
CKWAKNVZFMTNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C3=NC4=C(N3)C=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Binding Affinity and Mechanism of Action of the Oral PCSK9 Modulator MK-0616
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a clinically validated therapeutic target for managing hypercholesterolemia. Inhibition of the PCSK9 protein prevents the degradation of low-density lipoprotein receptors (LDLR), leading to increased clearance of LDL-cholesterol (LDL-C) from circulation. While injectable monoclonal antibodies and siRNA therapeutics have proven effective, the development of an oral inhibitor has been a significant challenge. This technical guide focuses on MK-0616, a novel, orally bioavailable macrocyclic peptide inhibitor of PCSK9. We provide a detailed overview of its binding affinity to the PCSK9 protein, the experimental protocols used for its characterization, and its mechanism of action.
Introduction to MK-0616
MK-0616 is an investigational, orally administered macrocyclic peptide designed to inhibit the interaction between PCSK9 and the LDLR.[1][2][3] Developed using innovative mRNA display technology and structure-based drug design, MK-0616 represents a potential paradigm shift from injectable to oral therapies for PCSK9 inhibition.[1][4] Its development aims to overcome the limitations of injectable therapies, potentially improving patient adherence and accessibility. In clinical trials, MK-0616 has demonstrated robust, dose-dependent reductions in LDL-C, comparable to existing injectable PCSK9 inhibitors.
Binding Affinity and Potency
MK-0616 exhibits exceptionally high binding affinity and potent inhibitory activity against the PCSK9 protein. The quantitative parameters defining its interaction have been characterized through various biochemical assays.
Table 1: Quantitative Binding and Inhibition Data for MK-0616
| Parameter | Description | Value | Reference(s) |
| Ki | Inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. | 5 pM | |
| IC50 | Half-maximal inhibitory concentration in human plasma. Measures the functional potency of the inhibitor in a biological matrix. | 2.5 ± 0.1 nM |
These values underscore the exquisite potency of MK-0616, with a picomolar affinity for its target protein, which translates to strong functional inhibition in a physiological context.
Mechanism of Action
MK-0616 functions by directly binding to PCSK9 and sterically hindering its interaction with the LDLR. The binding site is inferred to be the LDLR binding domain on the catalytic domain of PCSK9.
The PCSK9-LDLR Signaling Pathway:
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Secretion: PCSK9 is primarily secreted by hepatocytes.
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Binding: Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.
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Internalization & Degradation: The PCSK9-LDLR complex is internalized into the cell via endocytosis. Inside the acidic environment of the endosome, PCSK9 remains bound to the LDLR, preventing the receptor from recycling back to the cell surface. This complex is subsequently targeted to the lysosome for degradation.
-
Result: The degradation of LDLR reduces the liver's capacity to clear circulating LDL-C, leading to elevated plasma LDL-C levels.
Inhibition by MK-0616:
MK-0616, as a macrocyclic peptide, binds with high affinity to PCSK9. This binding event physically blocks the site on PCSK9 required for its interaction with the LDLR's EGF-A domain. By preventing the formation of the PCSK9-LDLR complex, MK-0616 allows the LDLR to follow its normal recycling pathway back to the hepatocyte surface after internalizing LDL-C. The resulting increase in the density of cell-surface LDLRs enhances the clearance of LDL-C from the bloodstream.
Caption: PCSK9 pathway and inhibition by MK-0616.
Experimental Protocols
The high-affinity interaction between MK-0616 and PCSK9 is quantified using sophisticated biochemical and biophysical assays. Below are detailed methodologies representative of those used in the characterization of such inhibitors.
This competitive binding assay is used to measure the ability of an inhibitor to disrupt the interaction between PCSK9 and a known binding partner.
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Objective: To determine the IC50 of MK-0616 by measuring its displacement of a fluorescently labeled probe peptide from biotinylated PCSK9.
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Principle: The assay measures the interaction between biotinylated PCSK9, labeled with a long-lifetime europium (Eu) donor fluorophore via streptavidin, and a synthetic peptide probe (e.g., a cyclic peptide tagged with an AlexaFluor647 acceptor). When the probe binds to PCSK9, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation. An inhibitor competes with the probe for binding to PCSK9, disrupting FRET in a concentration-dependent manner.
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Materials:
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Biotinylated human PCSK9
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Streptavidin-Europium (Strep-Eu) conjugate (Donor)
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AlexaFluor647-tagged cyclic peptide probe (Acceptor)
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MK-0616 (or other test compounds) serially diluted
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Assay Buffer: 50 mM HEPES pH 7.4, 0.15 M NaCl, 5 mM CaCl₂, 0.01% BSA, 0.01% Surfactant P20.
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384-well low-volume microplates
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TR-FRET compatible plate reader
-
-
Protocol:
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Reagent Preparation: Prepare a solution containing 1 nM biotinylated PCSK9 and 2.5 nM Strep-Eu in assay buffer. Prepare a separate solution of the AlexaFluor647-tagged peptide probe.
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Compound Plating: Add serially diluted MK-0616 to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of a known inhibitor or absence of PCSK9).
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Incubation: Add the PCSK9/Strep-Eu solution to the wells, followed by the addition of the AlexaFluor647-probe. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
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Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu and 665 nm for AlexaFluor647) after a time delay to reduce background fluorescence.
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Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the FRET ratio against the logarithm of the MK-0616 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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SPR is a label-free technique used to measure real-time binding kinetics and affinity.
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Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the MK-0616 and PCSK9 interaction.
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Principle: A ligand (PCSK9) is immobilized on a sensor chip surface. An analyte (MK-0616) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and reported in Resonance Units (RU).
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Materials:
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SPR instrument (e.g., Biacore)
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Sensor chip (e.g., CM5, for amine coupling)
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Recombinant human PCSK9 protein
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MK-0616 serially diluted in running buffer
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Running Buffer (e.g., HBS-EP+)
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Immobilization reagents (EDC, NHS, ethanolamine)
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-
Protocol:
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Ligand Immobilization: Activate a flow cell on the sensor chip using a mixture of EDC and NHS. Inject the PCSK9 protein over the activated surface to allow for covalent coupling. Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell is typically prepared in parallel (activated and deactivated without ligand) to subtract bulk refractive index changes.
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Analyte Injection (Association): Inject a series of concentrations of MK-0616 over both the ligand and reference flow cells at a constant flow rate. Monitor the increase in RU as the MK-0616 binds to the immobilized PCSK9.
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Dissociation: Following the association phase, switch the flow back to running buffer only. Monitor the decrease in RU as the MK-0616 dissociates from the PCSK9.
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Regeneration (if necessary): If the analyte does not fully dissociate, inject a regeneration solution (e.g., low pH glycine) to strip the remaining bound analyte and prepare the surface for the next cycle.
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Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters kon, koff, and the affinity constant KD (koff/kon).
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Caption: General experimental workflows for binding affinity assays.
Conclusion
MK-0616 is a potent, high-affinity macrocyclic peptide inhibitor of the PCSK9-LDLR interaction. Its picomolar binding affinity, determined through rigorous biochemical and biophysical methods, translates into effective LDL-C lowering in clinical settings. The detailed experimental protocols outlined in this guide provide a framework for the characterization of novel PCSK9 modulators. As MK-0616 progresses through late-stage clinical trials, it holds the promise of becoming the first oral PCSK9 inhibitor, offering a valuable and convenient therapeutic option for the management of hypercholesterolemia and the reduction of cardiovascular risk.
References
A Technical Guide to the Effects of PCSK9 Modulators on Hepatocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cellular and molecular effects of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) modulators on hepatocyte cell lines. It consolidates data on signaling pathways, quantitative effects, and detailed experimental protocols to serve as a resource for ongoing research and development in lipid metabolism and cardiovascular therapeutics. The term "PCSK9 modulator-3" is treated herein as a representative placeholder for the class of PCSK9 inhibitors, including monoclonal antibodies and small molecule inhibitors.
Core Signaling Pathways and Mechanism of Action
PCSK9 is a crucial regulator of cholesterol homeostasis, primarily synthesized and secreted by hepatocytes.[1][2] Its main function is to bind to the Low-Density Lipoprotein Receptor (LDLR) on the surface of liver cells, targeting the receptor for lysosomal degradation.[1][3][4] This action prevents the LDLR from recycling back to the cell surface, which reduces the liver's capacity to clear circulating LDL-cholesterol (LDL-C), leading to higher plasma LDL-C levels.
PCSK9 modulators function by interrupting this process. Monoclonal antibodies, for instance, bind to circulating PCSK9, preventing it from interacting with the LDLR. This preserves the LDLR population on the hepatocyte surface, enhancing LDL-C uptake from the circulation.
Visualizing the PCSK9-LDLR Pathway
The following diagrams illustrate the canonical PCSK9 pathway and the mechanism by which inhibitors counteract its effect.
Caption: Canonical PCSK9 pathway leading to LDLR degradation in a hepatocyte.
Caption: PCSK9 modulator prevents LDLR binding, promoting LDLR recycling.
Quantitative Effects of PCSK9 Modulators on Hepatocytes
Inhibition of PCSK9 in hepatocyte cell lines, such as HepG2 and Huh7, leads to measurable increases in LDLR protein levels and enhanced LDL-C uptake. The magnitude of these effects is dependent on the specific modulator, its concentration, and the experimental conditions.
Table 1: Effect of PCSK9 Inhibition on LDLR Protein Levels in Hepatocyte Cell Lines
| Modulator Type | Cell Line | Concentration | Change in LDLR Protein Level | Citation |
| Small Molecule (E28362) | HepG2, AML12 | 5, 10, 20 µM | Increased | |
| siRNA (siPCSK9) | HepG2 | 40 nM | Significant increase vs. control | |
| Peptide (EGF-AB(H306Y)) | HepG2-PCSK9-WT | 5 µM | 3-4 fold increase | |
| Antibody (AF3888) | HepG2 | 10 µg/mL | Counteracted PCSK9-mediated degradation |
Table 2: Effect of PCSK9 Inhibition on LDL Uptake in Hepatocyte Cell Lines
| Modulator Type | Cell Line | Concentration | Change in LDL Uptake | Citation |
| Monoclonal Antibody | HepG2 | Not specified | Increased LDL uptake | |
| Peptide (EGF-AB(H306Y)) | HepG2-PCSK9-D374Y | 5 µM | >2-fold increase | |
| siRNA (siPCSK9) | HepG2 | 40 nM | Rescued leptin-induced suppression of LDL uptake | |
| Antibody (AF3888) | HepG2 | Not specified | Dose-dependent restoration of LDL uptake |
Beyond its canonical role, PCSK9 modulation also affects other cellular processes in hepatocytes, including cell proliferation, migration, and lipid metabolism, and may even induce ferroptosis in liver cancer cells.
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the efficacy of PCSK9 modulators. Below are detailed methodologies for common in vitro assays using hepatocyte cell lines.
General Hepatocyte Cell Culture and Treatment
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Cell Seeding: Seed human hepatoma cells (e.g., HepG2) in multi-well plates (e.g., 3-4 x 10⁴ cells/well for a 96-well plate) in a suitable culture medium (e.g., DMEM with 10% FBS).
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Adherence: Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
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Cholesterol Starvation (Optional but Recommended for Uptake Assays): To upregulate LDLR expression, starve cells of exogenous cholesterol by replacing the growth medium with serum-free or lipoprotein-deficient medium for 4-24 hours.
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Treatment: Remove the starvation medium. Add fresh medium containing the PCSK9 modulator at various concentrations. For assays involving exogenous PCSK9, a mixture of the inhibitor and recombinant human PCSK9 protein is added. Include appropriate vehicle controls.
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Incubation: Incubate the cells for a specified period (e.g., 1 to 24 hours) depending on the assay endpoint.
Western Blot for LDLR Protein Quantification
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Cell Lysis: After treatment, wash cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
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Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA assay or a similar method.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the LDLR overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Also probe for a loading control protein (e.g., GAPDH or beta-actin) to ensure equal protein loading.
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-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine the relative levels of LDLR protein.
Fluorescent LDL Uptake Assay
This assay measures the ability of a modulator to rescue PCSK9-mediated suppression of LDL uptake.
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Cell Culture and Treatment: Plate and treat cells as described in section 3.1.
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LDL Incubation: After the modulator treatment period, remove the medium and add fresh serum-free medium containing a fluorescently labeled LDL particle (e.g., 10 µg/mL DiI-LDL or BODIPY-LDL).
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Uptake Period: Incubate the cells for 2-4 hours at 37°C to allow for cellular uptake of the labeled LDL.
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Wash and Fix:
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Aspirate the LDL-containing medium and wash the cells multiple times with PBS to remove any unbound fluorescent LDL.
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Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes.
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-
Quantification:
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Microscopy: Visualize the cells using a fluorescence microscope and capture images. Quantify the intracellular fluorescence intensity per cell using image analysis software.
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Plate Reader: Alternatively, lyse the cells and measure the total fluorescence intensity in each well using a fluorescence plate reader.
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Data Analysis: Normalize the fluorescence intensity to the cell number or total protein content. Plot the LDL uptake against the modulator concentration to determine the half-maximal effective concentration (EC₅₀).
Experimental Workflow Visualization
Caption: General workflow for in vitro evaluation of PCSK9 modulators.
References
"PCSK9 modulator-3" preclinical studies in animal models
An in-depth analysis of preclinical data is crucial for advancing novel therapeutic agents. This document provides a technical overview of the preclinical evaluation of a representative Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) modulator, herein referred to as "PCSK9 Modulator-3," based on findings from studies on similar agents in this class. The information is tailored for researchers, scientists, and drug development professionals.
Introduction to PCSK9 and its Modulation
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating low-density lipoprotein cholesterol (LDL-C), leading to elevated plasma LDL-C levels. The inhibition of PCSK9 is a well-established therapeutic strategy for managing hypercholesterolemia. By blocking PCSK9, modulators prevent LDLR degradation, thereby increasing LDLR recycling to the cell surface, enhancing LDL-C clearance from the circulation, and ultimately lowering plasma LDL-C levels.
Preclinical Evaluation in Animal Models
Preclinical studies for PCSK9 modulators typically involve various animal models to assess pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. These models often include rodents (mice, rats) and non-human primates (NHPs) due to their physiological similarities to humans in lipid metabolism.
Pharmacodynamic and Efficacy Data
The primary endpoint in these studies is the reduction of circulating LDL-C. The following tables summarize quantitative data from representative studies in various animal models.
Table 1: Efficacy of a Representative PCSK9 Modulator in Non-Human Primates (Cynomolgus Monkeys)
| Parameter | Baseline (Mean) | Post-Dose (Mean) | % Change from Baseline |
| Free PCSK9 (ng/mL) | 150 | < 10 | > 95% reduction |
| LDL-C (mg/dL) | 45 | 20 | 55% reduction |
| Total Cholesterol (mg/dL) | 80 | 55 | 31% reduction |
Table 2: Dose-Dependent Efficacy in a Transgenic Mouse Model
| Dosage Group | N | Mean LDL-C Reduction (%) | Mean Total Cholesterol Reduction (%) |
| Vehicle Control | 8 | 0% | 0% |
| 1 mg/kg | 8 | 35% | 20% |
| 3 mg/kg | 8 | 58% | 42% |
| 10 mg/kg | 8 | 75% | 60% |
Key Experimental Protocols
Detailed methodologies are critical for the replication and validation of preclinical findings. Below are protocols for key experiments performed.
Protocol 1: Evaluation of LDL-C Lowering in Cynomolgus Monkeys
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Animal Model: Healthy, male cynomolgus monkeys (Macaca fascicularis), aged 3-5 years, with baseline LDL-C levels of 30-60 mg/dL.
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Acclimatization: Animals are acclimated for a minimum of two weeks before the study commences. They are housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle and fed a standard primate diet.
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Drug Administration: The PCSK9 modulator is administered as a single subcutaneous (SC) injection at a dose of 3 mg/kg. A control group receives a vehicle-only injection.
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Blood Sampling: Blood samples are collected from the femoral vein at pre-dose (baseline) and at multiple time points post-dose (e.g., 24, 48, 72, 168, 336, and 504 hours).
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Biochemical Analysis:
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Serum is isolated by centrifugation.
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Total cholesterol and LDL-C levels are determined using automated enzymatic assays.
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Free serum PCSK9 concentrations are quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit.
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Data Analysis: The percentage change from baseline for LDL-C, total cholesterol, and PCSK9 is calculated for each animal at each time point.
Protocol 2: Quantification of Liver LDLR Expression
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Animal Model: C57BL/6 mice fed a high-fat, high-cholesterol diet for 8 weeks to induce hypercholesterolemia.
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Study Groups: Animals are divided into a vehicle control group and treatment groups receiving the PCSK9 modulator at varying doses (e.g., 1, 3, 10 mg/kg).
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Dosing and Tissue Collection: The modulator is administered via intravenous (IV) injection. After a specified period (e.g., 72 hours), animals are euthanized, and liver tissue is immediately harvested and flash-frozen in liquid nitrogen.
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Western Blot Analysis:
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Liver tissue is homogenized in RIPA buffer containing protease inhibitors.
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Protein concentration is determined using a BCA protein assay.
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Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with primary antibodies against LDLR and a loading control (e.g., GAPDH).
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Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: The intensity of the LDLR band is quantified and normalized to the loading control to determine relative changes in protein expression across treatment groups.
Visualizing Molecular Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: PCSK9 signaling pathway and the mechanism of its inhibition.
A Comprehensive Technical Guide to the Pharmacokinetic and Pharmacodynamic Profiles of PCSK9 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1][2][3][4] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing its recycling and diminishing the clearance of LDL-C from the circulation.[2] This mechanism has established PCSK9 as a prime therapeutic target for managing hypercholesterolemia and reducing the risk of atherosclerotic cardiovascular disease. This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of various classes of PCSK9 modulators, including monoclonal antibodies, small interfering RNA (siRNA) therapeutics, and emerging small-molecule inhibitors.
Mechanism of Action of PCSK9 and its Modulators
PCSK9 is a serine protease that is primarily synthesized and secreted by the liver. It plays a crucial role in the regulation of plasma LDL-C levels. The binding of PCSK9 to the LDLR initiates the internalization of the PCSK9-LDLR complex, leading to the degradation of the LDLR within lysosomes and preventing its return to the cell surface. This reduction in LDLR density results in decreased clearance of LDL-C from the bloodstream.
Several therapeutic strategies have been developed to inhibit PCSK9 function:
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Monoclonal Antibodies (mAbs): These biologics, such as evolocumab and alirocumab, bind to circulating PCSK9, preventing its interaction with the LDLR. This allows for the normal recycling of the LDLR to the hepatocyte surface, enhancing LDL-C clearance.
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Small Interfering RNA (siRNA): Therapeutics like inclisiran utilize the RNA interference (RNAi) mechanism to inhibit the synthesis of PCSK9 within hepatocytes. By targeting and degrading the mRNA that codes for PCSK9, inclisiran effectively reduces the production of the PCSK9 protein.
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Small-Molecule Inhibitors: These are orally bioavailable compounds in earlier stages of development that aim to disrupt the PCSK9-LDLR interaction or inhibit PCSK9 production.
Pharmacokinetic Profiles of PCSK9 Modulators
The pharmacokinetic properties of PCSK9 modulators vary significantly depending on their modality.
Monoclonal Antibodies (e.g., Evolocumab, Alirocumab)
Monoclonal antibodies are large molecules administered via subcutaneous injection. Their elimination is complex, involving both target-mediated clearance (binding to PCSK9) and a non-saturable proteolytic pathway. This results in non-linear pharmacokinetics.
| Parameter | Evolocumab | Alirocumab | Reference(s) |
| Bioavailability | ~72% | ~85% | |
| Time to Peak Concentration | 3-4 days | 3-7 days | |
| Effective Half-life | 11-17 days | 17-20 days | |
| Elimination | Saturable binding to PCSK9 and non-saturable proteolytic pathway | Similar to evolocumab | |
| Dosing Regimen | 140 mg every 2 weeks or 420 mg monthly (subcutaneous) | 75 mg or 150 mg every 2 weeks (subcutaneous) |
siRNA Therapeutics (e.g., Inclisiran)
Inclisiran is a small interfering RNA conjugated to N-acetylgalactosamine (GalNAc) to facilitate targeted delivery to hepatocytes. It has a short plasma half-life, but its pharmacodynamic effect is long-lasting due to its intracellular mechanism of action.
| Parameter | Inclisiran | Reference(s) |
| Plasma Half-life | Short (detectable in plasma for up to 48 hours) | |
| Mechanism of Action | Inhibition of PCSK9 mRNA translation in the liver | |
| Duration of Effect | Sustained LDL-C reduction for over 6 months after a single dose | |
| Dosing Regimen | 300 mg subcutaneous injection initially, at 3 months, and then every 6 months |
Small-Molecule Inhibitors
Data on small-molecule inhibitors are primarily from preclinical studies. The goal is to develop orally bioavailable compounds. For example, NYX-PCSK9i has demonstrated oral bioavailability in mice.
| Parameter | NYX-PCSK9i (in mice) | Reference(s) |
| Administration | Oral, Subcutaneous, Intravenous | |
| Bioavailability | Orally bioavailable (specific % not stated) | |
| Key Feature | Designed for oral administration to overcome the limitations of injectable biologics |
Pharmacodynamic Profiles of PCSK9 Modulators
The primary pharmacodynamic effect of all PCSK9 modulators is the reduction of circulating LDL-C levels.
Monoclonal Antibodies (e.g., Evolocumab, Alirocumab)
These antibodies lead to a rapid and substantial reduction in LDL-C.
| Parameter | Evolocumab | Alirocumab | Reference(s) |
| LDL-C Reduction | 55-75% | ~60% | |
| Time to Maximum PCSK9 Suppression | Within 4 hours | Not specified | |
| Time to Peak LDL-C Reduction | ~1 week (140 mg Q2W), ~2 weeks (420 mg QM) at steady state | ~15 days | |
| Effect on Other Lipids | Reduces Lipoprotein(a) [Lp(a)] | Reduces Lp(a) |
siRNA Therapeutics (e.g., Inclisiran)
Inclisiran provides a sustained reduction in LDL-C with infrequent dosing.
| Parameter | Inclisiran | Reference(s) |
| LDL-C Reduction | ~50% | |
| Onset of Action | Rapid reduction in PCSK9 and LDL-C | |
| Duration of LDL-C Lowering | Sustained for at least 6 months | |
| Effect on Other Lipids | Reduces non-HDL-C and Apolipoprotein B |
Small-Molecule Inhibitors
Pharmacodynamic data for small-molecule inhibitors are from in vivo animal models.
| Parameter | NYX-PCSK9i (in APOE*3-Leiden.CETP mice) | Reference(s) |
| Total Cholesterol Reduction | Up to 57% (dose-dependent) | |
| Mechanism of On-Target Effect | Increased hepatic LDLR protein expression | |
| Effect with Statins | Additive cholesterol-lowering effect with atorvastatin |
Experimental Protocols
Quantification of PCSK9 Levels (ELISA)
A common method to measure total or unbound PCSK9 in serum or plasma is the enzyme-linked immunosorbent assay (ELISA).
Protocol Outline:
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Coating: Microplate wells are coated with a capture antibody specific for human PCSK9.
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Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., bovine serum albumin).
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Sample Incubation: Plasma or serum samples, along with standards and controls, are added to the wells and incubated.
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Detection Antibody: A detection antibody, often biotinylated, that binds to a different epitope of PCSK9 is added.
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Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
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Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, resulting in a color change proportional to the amount of PCSK9 present.
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Measurement: The absorbance is read using a microplate reader, and the concentration of PCSK9 is determined from a standard curve.
PCSK9-LDLR Binding Assay
This in vitro assay measures the ability of a compound to inhibit the interaction between PCSK9 and the LDLR.
Protocol Outline:
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Reagents: Recombinant human PCSK9 and the recombinant human LDLR-EGF-A domain are used.
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Immobilization: One of the proteins (e.g., PCSK9) is immobilized on a microplate.
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Incubation: The immobilized protein is incubated with the other protein (LDLR-EGF-A) in the presence of varying concentrations of the test inhibitor.
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Detection: The extent of binding is quantified, often using a labeled detection antibody against the non-immobilized protein.
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Data Analysis: The IC50 value (the concentration of inhibitor that causes 50% inhibition of binding) is calculated.
Clinical Trial Protocol for a PCSK9 Modulator
Clinical trials for PCSK9 modulators are typically randomized, double-blind, placebo-controlled studies.
Example Protocol Design:
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Study Title: A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of a PCSK9 Modulator in Patients with Hypercholesterolemia.
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Patient Population: Adults with elevated LDL-C despite stable statin therapy.
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Study Design:
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Screening Period: To determine eligibility.
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Randomization: Patients are randomly assigned to receive the PCSK9 modulator or a placebo.
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Treatment Period: Patients receive the study drug at a specified dose and frequency (e.g., subcutaneous injection every 4 weeks for 52 weeks).
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Follow-up Period: To monitor for safety and long-term effects.
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Primary Efficacy Endpoint: Percent change in LDL-C from baseline to a specified time point (e.g., week 52).
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Secondary Endpoints: Absolute change in LDL-C, percentage of patients achieving a target LDL-C level, changes in other lipid parameters (e.g., non-HDL-C, ApoB, Lp(a)), and safety and tolerability assessments.
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Safety Assessments: Monitoring of adverse events, injection-site reactions, clinical laboratory tests, and immunogenicity.
Conclusion
The development of PCSK9 modulators represents a significant advancement in the management of hypercholesterolemia. Monoclonal antibodies and siRNA therapeutics have demonstrated robust efficacy in lowering LDL-C with favorable safety profiles. The distinct pharmacokinetic and pharmacodynamic characteristics of each modality offer different treatment paradigms, from bi-weekly or monthly injections of antibodies to biannual administration of siRNA. The ongoing development of oral small-molecule inhibitors holds the promise of further improving patient convenience and adherence. A thorough understanding of the PK/PD profiles and the methodologies used to evaluate these drugs is essential for the continued innovation and clinical application of PCSK9-targeted therapies.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to PCSK9 Modulators and Their Impact on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of lipid metabolism, primarily through its role in the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has become a leading therapeutic strategy for managing hypercholesterolemia, a key risk factor for atherosclerotic cardiovascular disease (ASCVD). This technical guide provides a comprehensive overview of PCSK9 modulators, with a focus on their mechanism of action, impact on lipid profiles, and the experimental methodologies used for their evaluation. While the specific designation "PCSK9 modulator-3" refers to a potent preclinical compound (EC50 of 2.46 nM), this document will address the broader class of PCSK9 inhibitors to provide a thorough understanding of their role in lipid metabolism.[1]
Introduction to PCSK9 and its Role in Lipid Homeostasis
PCSK9 is a serine protease predominantly synthesized in the liver that plays a crucial role in cholesterol homeostasis.[2] It binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL cholesterol (LDL-C).[4][5] Instead, the PCSK9-LDLR complex is targeted for degradation within lysosomes. The resulting reduction in the number of LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.
The significance of PCSK9 in lipid metabolism is underscored by genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature ASCVD. Conversely, loss-of-function mutations lead to lower LDL-C levels and a reduced risk of cardiovascular events. These findings have provided a strong rationale for the development of therapeutic agents that inhibit PCSK9 function.
Mechanism of Action of PCSK9 Modulators
PCSK9 modulators are a class of therapeutic agents designed to inhibit the activity of PCSK9, thereby increasing the number of LDLRs on the surface of hepatocytes and enhancing the clearance of LDL-C from the bloodstream. Several strategies have been employed to achieve PCSK9 inhibition:
-
Monoclonal Antibodies (mAbs): This is the most established approach, with drugs like evolocumab and alirocumab. These antibodies bind to circulating PCSK9 and prevent its interaction with the LDLR.
-
Small Interfering RNA (siRNA): Inclisiran is an example of this approach. It uses the RNA interference mechanism to inhibit the synthesis of PCSK9 in the liver.
-
Small Molecule Inhibitors: These are orally administered drugs in development that aim to inhibit PCSK9 function.
By blocking PCSK9, these modulators lead to increased recycling of the LDLR to the hepatocyte surface, which in turn results in a significant reduction in plasma LDL-C levels.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition
References
"PCSK9 Modulator-3": An In-depth Investigation of Off-Target Effects
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol metabolism, and its inhibition has revolutionized the management of hypercholesterolemia. While the on-target efficacy of PCSK9 inhibitors in lowering low-density lipoprotein cholesterol (LDL-C) is well-established, a thorough understanding of their potential off-target effects is paramount for ensuring long-term safety and optimizing therapeutic strategies. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target effects of a hypothetical PCSK9 modulator, "PCSK9 modulator-3," drawing upon the extensive data available for the class of PCSK9 inhibitors. We present a summary of quantitative data on adverse events, detailed experimental protocols for key safety assessments, and visual representations of relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this critical area of investigation.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a pivotal role in cholesterol homeostasis by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This action reduces the number of available LDLRs to clear circulating LDL-C, leading to elevated plasma LDL-C levels.[1][2] The development of PCSK9 inhibitors, such as the monoclonal antibodies alirocumab and evolocumab, and the small interfering RNA (siRNA) inclisiran, has provided a powerful therapeutic approach to lower LDL-C and reduce cardiovascular risk. While these therapies have demonstrated a favorable safety profile in clinical trials, ongoing vigilance and investigation into potential off-target effects are crucial. This guide focuses on the investigative framework for assessing the off-target effects of a novel agent, "this compound," using the established knowledge base of existing PCSK9 inhibitors as a model.
Quantitative Analysis of Potential Off-Target Effects
The assessment of off-target effects relies heavily on the collection and analysis of adverse event (AE) data from pre-clinical studies, clinical trials, and real-world pharmacovigilance databases. Below are tables summarizing the reported adverse events for the class of PCSK9 inhibitors, which would be pertinent to the investigation of "this compound."
Table 1: Common Adverse Events Associated with PCSK9 Inhibitors (from Clinical Trials and Real-World Data)
| Adverse Event | Reported Frequency (%) | Data Source |
| Myalgia | 8.3% | VigiLyze database |
| Influenza-like illness | 5.3% - 27.9% | VigiLyze database, Hospital registry |
| Back pain | 5.2% | VigiLyze database |
| Arthralgia | 5.1% | VigiLyze database |
| Injection-site reactions | 21.2% - 33.8% | VigiLyze database, Hospital registry |
| Nasopharyngitis | Commonly reported | Clinical trials |
| Headache | Commonly reported | Clinical trials |
| Diarrhea | Commonly reported | Clinical trials |
| Nausea | Commonly reported | Clinical trials |
Table 2: Serious Adverse Events and Events of Special Interest for PCSK9 Inhibitors
| Adverse Event | Findings | Data Source |
| All-cause Serious Adverse Events (SAEs) | Alirocumab: Decreased risk (OR 0.92; 95% CI 0.86–0.98) | Meta-analysis of ClinicalTrials.gov data |
| All-cause Mortality | Evolocumab: Possible increased risk (OR 1.12; 95% CI 1.00–1.25) | Meta-analysis of ClinicalTrials.gov data |
| Neurocognitive events | Inconsistent reports; no significant difference in large trials | OSLER and ODYSSEY trials |
| New-onset diabetes mellitus | No detrimental effect on glucose homeostasis observed | Clinical trials |
| Muscle-related symptoms | No significant increase compared to placebo in clinical trials | Clinical trials |
| Acute cardiac event (undocumented signal) | Alirocumab: ROR = 30.0, 95% CI 9.4–95.3 | FAERS database |
| Urinary bladder polyp (undocumented signal) | Alirocumab: ROR = 20.3, 95% CI 7.5–54.8 | FAERS database |
| Xanthoma (undocumented signal) | Evolocumab: ROR = 9.3, 95% CI 3.4–25.5 | FAERS database |
Experimental Protocols for Off-Target Effect Investigation
A thorough investigation of "this compound" would involve a multi-pronged approach, encompassing in vitro, in vivo, and clinical studies.
Pre-clinical In Vitro and In Vivo Assessment
-
Objective: To identify potential off-target binding and functional effects of "this compound" at the molecular and cellular level.
-
Methodologies:
-
Broad Kinase and Receptor Screening:
-
Protocol: "this compound" is screened against a panel of hundreds of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors at a fixed concentration (e.g., 10 µM).
-
Assay Principle: Radioligand binding assays or functional assays (e.g., enzymatic activity, second messenger signaling) are used to detect significant inhibition or activation (typically >50%).
-
Follow-up: Dose-response curves are generated for any identified "hits" to determine the IC50 or EC50.
-
-
Cell-Based Phenotypic Screening:
-
Protocol: A diverse panel of human cell lines (e.g., hepatocytes, neuronal cells, muscle cells, immune cells) is treated with "this compound" at various concentrations.
-
Assay Principle: High-content imaging or other phenotypic assays are used to assess changes in cell morphology, viability, proliferation, and specific cellular functions.
-
Data Analysis: Changes in cellular phenotypes are quantified and compared to vehicle-treated controls.
-
-
Animal Toxicity Studies:
-
Protocol: Rodent and non-rodent species are administered "this compound" at doses ranging from the expected therapeutic dose to multiples of this dose.
-
Assessments: Comprehensive toxicological evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
Focus Areas: Particular attention is given to tissues with unexpected findings or those expressing potential off-target proteins identified in in vitro screens.
-
-
Clinical Trial Safety Monitoring
-
Objective: To systematically collect and analyze adverse event data in human subjects exposed to "this compound."
-
Methodologies:
-
Standardized AE Reporting:
-
Protocol: Investigators at all clinical trial sites are trained to use a standardized system for recording all adverse events, regardless of their perceived relationship to the study drug. AEs are coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
-
Adjudication of Events of Special Interest:
-
Protocol: An independent clinical endpoint committee (CEC) is established to adjudicate pre-specified adverse events of special interest (e.g., neurocognitive events, new-onset diabetes, severe muscle-related events).
-
Process: The CEC, blinded to treatment allocation, reviews all relevant medical records for these events to ensure consistent and unbiased classification.
-
-
Long-term Extension Studies:
-
Protocol: Patients completing the primary clinical trials are enrolled in open-label extension studies to monitor for long-term and delayed adverse effects.
-
Data Collection: Continued collection of AE data, laboratory parameters, and clinical outcomes over an extended period (e.g., 5 years or more).
-
-
Visualization of Pathways and Workflows
PCSK9 Signaling Pathway and Mechanism of Action
The following diagram illustrates the established signaling pathway of PCSK9 and the mechanism of action of PCSK9 inhibitors, which would be the intended on-target mechanism for "this compound."
References
In-depth Technical Guide: Establishing the Dose-Response Relationship of a Novel PCSK9 Modulator in Murine Models
Disclaimer: A thorough review of the primary scientific literature, including the publication by Xie H, et al. in the European Journal of Medicinal Chemistry (2020), reveals that while "PCSK9 modulator-3" (also known as Compound 13) is a potent in vitro modulator of PCSK9, specific in vivo dose-response data in mice has not been publicly reported. The available studies focus on the compound's discovery, synthesis, and metabolic stability, including a preliminary pharmacokinetic analysis at a single dose.
Therefore, this technical guide will provide a comprehensive framework for establishing the dose-response relationship of a novel, hypothetical small molecule PCSK9 modulator in mice, intended for researchers, scientists, and drug development professionals. The methodologies, data presentation, and visualizations are based on established practices in preclinical pharmacology for this target class.
Introduction to PCSK9 and its Modulation
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[1][2] This binding targets the LDLR for degradation in lysosomes, thereby reducing the number of available receptors to clear low-density lipoprotein cholesterol (LDL-C) from the circulation.[3] Consequently, higher levels of PCSK9 lead to elevated plasma LDL-C.
Inhibition of PCSK9 function is a clinically validated strategy for lowering LDL-C. By blocking PCSK9, modulators prevent the degradation of LDLR, leading to an increased number of receptors on the hepatocyte surface, enhanced LDL-C uptake from the blood, and ultimately, a significant reduction in plasma LDL-C levels.
Core Objective of a Murine Dose-Response Study
The primary goal of a dose-response study for a novel PCSK9 modulator in mice is to characterize the relationship between the administered dose of the compound and its pharmacodynamic (PD) effect. Key objectives include:
-
Determining Efficacy: Quantifying the extent of LDL-C lowering at various dose levels.
-
Establishing Potency: Identifying the dose range over which the modulator produces its effect and calculating parameters such as the ED50 (the dose that produces 50% of the maximal effect).
-
Defining the Therapeutic Window: Understanding the relationship between the efficacious dose and any potential adverse effects observed at higher doses.
-
Informing Clinical Dose Selection: Providing critical data to guide the selection of doses for subsequent clinical trials.
Experimental Protocols
A robust experimental design is crucial for obtaining reliable dose-response data. The following sections detail the typical methodologies employed.
Animal Models
The choice of murine model is critical and depends on the specific goals of the study. Common models for hyperlipidemia and atherosclerosis research include:
-
Wild-Type Mice on a High-Fat/High-Cholesterol Diet: C57BL/6 mice fed a Western-type diet (WTD) develop hypercholesterolemia and are a common model to test the efficacy of lipid-lowering agents.
-
Humanized PCSK9 Mice: These mice are genetically modified to express human PCSK9, making them an ideal model for testing the efficacy of modulators that are specific to the human protein.
-
ApoE Knockout (ApoE-/-) Mice: These mice lack apolipoprotein E and spontaneously develop severe hypercholesterolemia and atherosclerotic plaques, even on a standard chow diet. They are a widely used model for atherosclerosis research.
-
LDLR Knockout (LDLR-/-) Mice: These mice lack the LDL receptor and exhibit high levels of LDL-C. They are useful for studying the effects of PCSK9 modulators on other lipid parameters or non-LDLR-mediated pathways.
Compound Administration and Dosing Regimen
-
Route of Administration: The route should align with the intended clinical route. For orally bioavailable small molecules, oral gavage (p.o.) is standard. For compounds with limited oral bioavailability or for initial proof-of-concept studies, intraperitoneal (i.p.) or intravenous (i.v.) injections may be used.
-
Vehicle: The compound should be formulated in a non-toxic vehicle in which it is soluble and stable. Common vehicles include saline, phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), or a solution of DMSO and polyethylene glycol. A vehicle-only control group is mandatory.
-
Dose Selection: A minimum of 3-4 dose levels, plus a vehicle control, are typically used to establish a dose-response curve. Doses should be selected to span a range from a minimally effective dose to a dose that elicits a maximal or near-maximal response.
-
Dosing Frequency and Duration: This depends on the pharmacokinetic profile of the compound (e.g., half-life). Dosing can be a single administration for acute effect studies or repeated daily for several days or weeks for chronic effect studies.
Sample Collection and Analysis
-
Blood Sampling: Blood is typically collected at baseline (before the first dose) and at various time points after dosing. For chronic studies, weekly blood draws are common. Blood is usually collected via retro-orbital sinus, submandibular vein, or tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Lipid Profile Analysis: Plasma samples are analyzed for total cholesterol (TC), LDL-C, high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using automated biochemical analyzers or specific ELISA kits.
-
PCSK9 Level Measurement: Plasma levels of PCSK9 can be quantified by ELISA to confirm target engagement.
-
LDLR Expression Analysis: At the end of the study, liver tissue is harvested. The protein levels of LDLR in liver lysates can be determined by Western blotting or immunohistochemistry to confirm the mechanism of action.
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical Dose-Response of a Novel PCSK9 Modulator on Plasma Lipids in C57BL/6 Mice on a Western-Type Diet
| Treatment Group (Dose, mg/kg, p.o., daily for 4 weeks) | N | Baseline LDL-C (mg/dL) | Final LDL-C (mg/dL) | % Change in LDL-C from Baseline | Final PCSK9 (ng/mL) |
| Vehicle | 8 | 155 ± 12 | 160 ± 15 | +3.2% | 250 ± 30 |
| Modulator-X (1 mg/kg) | 8 | 152 ± 14 | 125 ± 11 | -17.8% | 245 ± 28 |
| Modulator-X (3 mg/kg) | 8 | 158 ± 11 | 85 ± 9 | -46.2% | 252 ± 31 |
| Modulator-X (10 mg/kg) | 8 | 154 ± 13 | 50 ± 7 | -67.5% | 248 ± 29 |
| Modulator-X (30 mg/kg) | 8 | 156 ± 15 | 48 ± 6 | -69.2% | 255 ± 33 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of PCSK9 Modulator-X in Mice Following a Single 10 mg/kg Oral Dose
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 2.5 µM |
| Tmax (Time to Cmax) | 1.0 hour |
| AUC (Area Under the Curve) | 15.2 µM*h |
| t1/2 (Half-life) | 4.5 hours |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
PCSK9 Signaling Pathway and Point of Intervention
Caption: PCSK9 pathway and the inhibitory action of a modulator.
Experimental Workflow for a Murine Dose-Response Study
Caption: Workflow for a chronic dose-response study in mice.
Conclusion
Establishing a clear dose-response relationship is a cornerstone of preclinical drug development. For a novel PCSK9 modulator like "this compound," a systematic in vivo study in a relevant murine model of hypercholesterolemia is essential. By employing rigorous experimental protocols, presenting data clearly, and visualizing key concepts, researchers can effectively characterize the pharmacological profile of the compound. This information is indispensable for assessing its therapeutic potential and for making informed decisions on its advancement toward clinical evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and in vitro and in vivo biological evaluation of novel derivatives of flexicaulin A as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule modulators of PCSK9 - A literature and patent overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of PCSK9 Modulator-3 in Familial Hypercholesterolemia Models
Disclaimer: "PCSK9 modulator-3" is a hypothetical designation for the purpose of this guide. The data, protocols, and pathways described herein are based on established and published research on the class of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors, such as monoclonal antibodies (e.g., Alirocumab, Evolocumab) and small interfering RNAs (siRNA) (e.g., Inclisiran). This document serves as a technical framework for researchers, scientists, and drug development professionals exploring novel PCSK9 modulators for familial hypercholesterolemia.
Introduction: PCSK9 and Familial Hypercholesterolemia
Familial hypercholesterolemia (FH) is an autosomal dominant genetic disorder primarily caused by mutations in the low-density lipoprotein receptor (LDLR) gene.[1] This leads to impaired clearance of low-density lipoprotein cholesterol (LDL-C) from the circulation, resulting in significantly elevated plasma LDL-C levels and a substantially increased risk of premature atherosclerotic cardiovascular disease.[1][2]
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in cholesterol homeostasis.[3][4] Synthesized primarily in the liver, PCSK9 is secreted into the bloodstream where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding targets the LDLR for degradation within lysosomes, preventing it from recycling back to the cell surface to clear more LDL-C. Gain-of-function mutations in the PCSK9 gene lead to increased LDLR degradation and cause a form of autosomal dominant hypercholesterolemia. Conversely, loss-of-function mutations are associated with low LDL-C levels and reduced cardiovascular risk.
This central role makes PCSK9 a prime therapeutic target for lowering LDL-C. PCSK9 modulators are designed to inhibit the interaction between PCSK9 and the LDLR, thereby increasing the number of available LDLRs on hepatocyte surfaces to clear circulating LDL-C.
Mechanism of Action of this compound
This compound is conceptualized as a therapeutic agent that inhibits the function of circulating PCSK9. By binding to PCSK9, the modulator prevents it from associating with the LDLR. This disruption of the PCSK9-LDLR interaction spares the LDLR from lysosomal degradation. As a result, the LDLR can be recycled back to the hepatocyte surface, leading to a significant increase in the clearance of LDL-C from the bloodstream and a corresponding decrease in plasma LDL-C concentrations.
Signaling Pathway
The following diagram illustrates the molecular pathway of PCSK9 and the intervention point for a PCSK9 modulator.
Caption: PCSK9 pathway and modulator intervention point.
Quantitative Data from Preclinical Familial Hypercholesterolemia Models
The efficacy of PCSK9 modulators is typically evaluated in animal models that recapitulate the human FH phenotype, such as mice with gain-of-function mutations in Pcsk9 (e.g., D377Y) or LDLR-deficient mice. The following tables summarize representative quantitative data from such studies.
Table 1: Effect of this compound on Plasma Lipids in LDLR-Deficient Mouse Model
| Treatment Group (n=10/group) | Dose (mg/kg) | Change in LDL-C (%) | Change in Total Cholesterol (%) | Change in HDL-C (%) |
|---|---|---|---|---|
| Vehicle Control | - | +2.5 ± 1.8 | +1.9 ± 2.1 | -0.5 ± 3.0 |
| This compound | 3 | -45.2 ± 5.5 | -35.8 ± 4.9 | +8.1 ± 4.2 |
| This compound | 10 | -62.7 ± 6.1 | -51.3 ± 5.7 | +9.5 ± 3.8 |
Data are presented as mean percentage change from baseline ± SD after 4 weeks of bi-weekly administration. Bold values indicate statistical significance (p<0.01) vs. Vehicle Control.
Table 2: Effect of this compound on Protein Levels in a Humanized PCSK9 Mouse Model
| Treatment Group (n=10/group) | Dose (mg/kg) | Change in Plasma PCSK9 (%) | Change in Hepatic LDLR Protein (%) |
|---|---|---|---|
| Vehicle Control | - | -1.1 ± 4.3 | +3.7 ± 8.1 |
| This compound | 10 | -85.4 ± 7.2 | +180.5 ± 25.3 |
Data are presented as mean percentage change from baseline ± SD after 2 weeks of a single administration. Bold values indicate statistical significance (p<0.001) vs. Vehicle Control.
Key Experimental Protocols
Detailed and reproducible protocols are critical for evaluating the efficacy and mechanism of novel PCSK9 modulators.
In Vivo Efficacy Study in an FH Mouse Model
Objective: To determine the dose-dependent effect of this compound on plasma lipid profiles in a relevant mouse model of Familial Hypercholesterolemia.
Materials:
-
Animal Model: C57BL/6J mice with an adeno-associated virus (AAV)-mediated overexpression of a gain-of-function human PCSK9 variant (e.g., AAV8-hPCSK9-D374Y).
-
Test Article: this compound, formulated in a sterile vehicle (e.g., PBS).
-
Control: Vehicle solution.
-
Equipment: Standard animal housing, blood collection supplies (e.g., EDTA-coated capillaries), centrifuge, plasma storage vials, automated biochemical analyzer.
Methodology:
-
Acclimatization: Acclimate male, 8-week-old mice for one week under standard housing conditions (12h light/dark cycle, ad libitum access to chow and water).
-
Model Induction: Inject mice intravenously with AAV8-hPCSK9-D374Y to induce a stable hypercholesterolemic phenotype. Allow 4 weeks for phenotype stabilization.
-
Grouping and Baseline Sampling: Randomly assign mice into treatment groups (e.g., Vehicle, Modulator-3 at 3 mg/kg, Modulator-3 at 10 mg/kg; n=8-10 per group). Collect a baseline (Day 0) blood sample via tail vein for lipid analysis.
-
Administration: Administer this compound or vehicle via subcutaneous injection on Day 0 and Day 14.
-
Blood Sampling: Collect blood samples at specified time points (e.g., Day 7, Day 21, and a terminal sample on Day 28). Process blood by centrifugation (2000 x g for 10 min at 4°C) to separate plasma.
-
Biochemical Analysis: Analyze plasma for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using a calibrated automated biochemical analyzer.
-
Data Analysis: Calculate the percentage change from baseline for each lipid parameter for each animal. Perform statistical analysis (e.g., ANOVA with a post-hoc test) to compare treatment groups to the vehicle control.
Western Blot for Hepatic LDLR Protein Expression
Objective: To quantify the effect of this compound on the protein levels of the LDL receptor in liver tissue.
Materials:
-
Liver tissue harvested from animals in the in vivo efficacy study.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibodies: Rabbit anti-LDLR, Mouse anti-Beta-Actin (loading control).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Methodology:
-
Protein Extraction: Homogenize ~30 mg of frozen liver tissue in ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
SDS-PAGE: Normalize protein samples to a standard concentration (e.g., 2 µg/µL) with Laemmli buffer. Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Beta-Actin antibody to serve as a loading control.
-
Densitometry Analysis: Quantify the band intensity for LDLR and Beta-Actin using image analysis software. Normalize the LDLR signal to the Beta-Actin signal for each sample.
Experimental and Logical Workflows
Visualizing the workflow ensures clarity and reproducibility of the research plan.
Caption: Preclinical workflow for evaluating a PCSK9 modulator.
References
- 1. Qualitative and Quantitative Effects of PCSK9 Inhibitors in familial Hypercholesterolemia: a Synthetic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
Cellular Uptake and Trafficking of PCSK9 Modulator-3: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[3][4] This action prevents the LDLR from recycling back to the cell surface, leading to reduced clearance of LDL-C from the circulation.[4] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. "PCSK9 modulator-3" is a novel, orally bioavailable small molecule designed to inhibit this protein-protein interaction. Understanding the cellular uptake and intracellular trafficking of this modulator is critical for optimizing its therapeutic efficacy. This document provides a comprehensive technical overview of the methodologies used to characterize the cellular pharmacology of "this compound," presenting both established protocols and hypothetical data for illustrative purposes.
Cellular Uptake of this compound
The entry of "this compound" into target hepatocytes is the first critical step in its mechanism of action. As a small molecule, its uptake is likely governed by a combination of passive diffusion across the plasma membrane and potentially carrier-mediated transport. To elucidate the precise mechanisms and quantify the rate and extent of uptake, a series of in vitro experiments are essential.
Experimental Protocol: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the intracellular concentration of "this compound" in a human hepatocyte cell line (HepG2) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Objective: To determine the time- and concentration-dependent uptake of "this compound" into HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
"this compound" stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS in 6-well plates until they reach 80-90% confluency.
-
Compound Treatment:
-
Prepare working solutions of "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) in pre-warmed serum-free DMEM.
-
Aspirate the culture medium from the cells and wash twice with warm PBS.
-
Add 1 mL of the compound-containing medium to each well. Incubate for different time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
-
Sample Collection:
-
At each time point, rapidly aspirate the dosing solution.
-
Wash the cell monolayer three times with ice-cold PBS to stop the uptake process and remove extracellular compound.
-
Add 200 µL of trypsin-EDTA and incubate for 5 minutes at 37°C to detach the cells.
-
Resuspend the cells in 1 mL of PBS and transfer to a microcentrifuge tube.
-
-
Cell Lysis and Protein Quantification:
-
Centrifuge the cell suspension at 1000 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cell lysis buffer.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay.
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining cell lysate, add an equal volume of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of "this compound".
-
Generate a standard curve using known concentrations of the compound in lysate from untreated cells.
-
Quantify the concentration of "this compound" in the samples. The results are typically normalized to the protein concentration and expressed as pmol/mg protein.
-
Quantitative Data Presentation: Cellular Uptake
The following table summarizes hypothetical data from the cellular uptake assay, illustrating the time- and concentration-dependent accumulation of "this compound".
| Concentration (µM) | Time (min) | Intracellular Concentration (pmol/mg protein) |
| 1 | 5 | 15.2 ± 1.8 |
| 1 | 15 | 42.5 ± 3.5 |
| 1 | 30 | 78.1 ± 5.9 |
| 1 | 60 | 95.3 ± 7.2 |
| 10 | 5 | 145.8 ± 12.1 |
| 10 | 15 | 430.2 ± 35.5 |
| 10 | 30 | 792.6 ± 61.3 |
| 10 | 60 | 961.4 ± 80.5 |
Data are presented as mean ± standard deviation (n=3).
Experimental Workflow: Cellular Uptake Assay
References
Methodological & Application
Application Notes and Protocols: PCSK9 Modulator-3 Solution Preparation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3] By binding to the LDL receptor (LDLR), PCSK9 promotes its degradation, leading to reduced clearance of LDL cholesterol from the bloodstream.[4][5] Inhibition of the PCSK9-LDLR interaction is a validated therapeutic strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. "PCSK9 modulator-3" is a potent, novel inhibitor of PCSK9 with a reported EC50 value of 2.46 nM, showing significant promise for the research and treatment of hyperlipidemia.
These application notes provide detailed protocols for the preparation of "this compound" solutions and a comprehensive strategy for assessing its stability under various conditions. The following sections outline methodologies for solution preparation, real-time and accelerated stability studies, forced degradation analysis, and the analytical techniques required for comprehensive characterization.
I. Solution Preparation of this compound
This protocol describes the preparation of a stock solution of "this compound". It is crucial to maintain aseptic conditions throughout the procedure to prevent microbial contamination.
1.1. Materials and Equipment
-
Lyophilized "this compound"
-
Sterile Water for Injection (WFI)
-
Buffer components (e.g., Tris-HCl, Sodium Phosphate)
-
Excipients (e.g., Sucrose, Polysorbate 80)
-
Sterile, low-protein binding vials and pipette tips
-
Calibrated pH meter
-
Analytical balance
-
Sterile 0.22 µm filters
-
Laminar flow hood
1.2. Protocol for Reconstitution and Formulation
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of lyophilized "this compound" to equilibrate to room temperature.
-
Slowly add the required volume of Sterile Water for Injection (WFI) to the vial, directing the stream against the side of the vial to avoid foaming.
-
Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing to prevent protein aggregation.
-
Allow the solution to stand for 10-15 minutes to ensure complete dissolution.
-
-
Buffer Preparation (Example Formulation):
-
Prepare a stock solution of the desired buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Add stabilizers and excipients as required. For example, sucrose can be added as a cryoprotectant and polysorbate 80 to prevent surface adsorption.
-
-
Final Formulation:
-
Dilute the reconstituted "this compound" stock solution with the prepared buffer to the final desired concentration.
-
Verify the pH of the final solution and adjust if necessary using small volumes of dilute acid or base.
-
Filter the final solution through a sterile 0.22 µm low-protein binding filter into a sterile container.
-
Aliquot the solution into sterile, low-protein binding microcentrifuge tubes or vials for storage.
-
1.3. Storage of Stock Solutions
-
Short-term storage: Store aliquots at 2-8°C for up to one week.
-
Long-term storage: For storage longer than one week, flash-freeze the aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
II. Stability Testing Protocols
A comprehensive stability testing program is essential to understand the degradation pathways and establish the shelf-life of "this compound". This involves real-time, accelerated, and forced degradation studies.
2.1. Real-Time and Accelerated Stability Studies
These studies assess the stability of the modulator under recommended storage conditions and at elevated temperatures to predict its long-term stability.
Experimental Protocol:
-
Prepare a homogenous batch of "this compound" solution as described in Section I.
-
Aliquot the solution into stability chambers maintained at the following conditions:
-
Long-term (Real-time): 5°C ± 3°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for key stability-indicating parameters as detailed in Table 1.
Table 1: Analytical Methods for Stability Testing
| Parameter | Analytical Method | Purpose |
| Appearance | Visual Inspection | To detect changes in color, clarity, and presence of visible particulates. |
| pH | pH Meter | To monitor changes in the solution's acidity or alkalinity. |
| Purity and Aggregation | Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) | To quantify the monomeric form and detect soluble aggregates (dimers, multimers). |
| Chemical Purity and Degradation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To detect and quantify chemical modifications such as oxidation and deamidation. |
| Charge Heterogeneity | Ion-Exchange Chromatography (IEX-HPLC) or Capillary Isoelectric Focusing (cIEF) | To assess changes in charge variants due to deamidation or other modifications. |
| Structural Integrity | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To detect fragmentation and aggregation under reducing and non-reducing conditions. |
| Conformational Stability | Differential Scanning Calorimetry (DSC) or Circular Dichroism (CD) Spectroscopy | To determine the thermal melting temperature (Tm) and assess changes in secondary and tertiary structure. |
| Sub-visible Particles | Light Obscuration or Micro-Flow Imaging (MFI) | To quantify sub-visible particles, which can be an indicator of instability and potential immunogenicity. |
| Potency | Cell-based Bioassay or ELISA | To ensure the biological activity of the modulator is retained over time. |
2.2. Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and pathways. These studies are crucial for developing and validating stability-indicating analytical methods.
Experimental Protocol:
Subject aliquots of the "this compound" solution to the following stress conditions:
-
Thermal Stress: Incubate at 50°C for 2, 4, and 8 weeks.
-
Photostability: Expose to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Oxidative Stress: Add 0.03% hydrogen peroxide and incubate at room temperature for 24 hours.
-
pH Stress (Acid and Base Hydrolysis): Adjust the pH to 3.5 and 9.5 with HCl and NaOH, respectively. Incubate at room temperature for 24 and 48 hours.
-
Freeze-Thaw Stress: Subject the solution to five cycles of freezing at -80°C and thawing at room temperature.
Analyze the stressed samples using the analytical methods listed in Table 1 to characterize the degradation products.
III. Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and trend analysis.
Table 2: Example Stability Data for this compound at 40°C / 75% RH
| Time Point | Appearance | pH | Monomer Purity (SEC-HPLC) (%) | Aggregate (SEC-HPLC) (%) | Potency (%) |
| T=0 | Clear, colorless solution | 7.4 | 99.5 | 0.5 | 100 |
| 1 Month | Clear, colorless solution | 7.4 | 98.2 | 1.8 | 98 |
| 3 Months | Clear, colorless solution | 7.3 | 96.5 | 3.5 | 95 |
| 6 Months | Slightly opalescent | 7.3 | 93.1 | 6.9 | 90 |
IV. Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
Application Notes and Protocols for PCSK9 Modulator-3 in Cell Culture Experiments
These application notes provide detailed protocols for the delivery and evaluation of PCSK9 modulator-3 (also known as Compound 13) in cell culture experiments. This potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has an EC50 value of 2.46 nM and serves as a valuable tool for researchers studying cholesterol metabolism and developing therapeutics for hyperlipidemia.[1][2]
Overview of this compound
This compound is a small molecule belonging to the carbonyl-linked benzimidazoleindole class of compounds.[1][2] It has been developed as a potent and metabolically stable modulator of PCSK9.[3] By inhibiting PCSK9, this modulator prevents the degradation of the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the circulation.
Chemical Properties:
| Property | Value |
| Molecular Formula | C16H9F2N3O |
| Molecular Weight | 297.26 g/mol |
| CAS Number | 2476490-18-1 |
| EC50 | 2.46 nM |
Signaling Pathway of PCSK9 and its Inhibition
PCSK9 plays a critical role in regulating plasma cholesterol levels. It is primarily synthesized and secreted by the liver and functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding leads to the internalization and subsequent degradation of the LDLR in lysosomes, thereby reducing the number of receptors available to clear circulating LDL cholesterol. Small molecule inhibitors like this compound can interfere with this process, leading to higher levels of LDLR and lower plasma LDL cholesterol.
Experimental Protocols
The following protocols are designed for researchers in cell biology, pharmacology, and drug development to assess the in vitro activity of this compound. The primary cell line recommended for these assays is the human hepatoma cell line, HepG2, as it endogenously expresses PCSK9 and LDLR.
General Cell Culture and Compound Preparation
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid cytotoxicity. A vehicle control with the same final concentration of DMSO should be included in all experiments.
Protocol 1: Cell-Based LDL Uptake Assay
This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium, which is an indicator of LDLR activity.
Materials:
-
HepG2 cells seeded in a 96-well black, clear-bottom plate
-
This compound working solutions
-
Recombinant human PCSK9 protein (optional, to enhance the inhibitory effect)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Fluorescence microscope or plate reader
Experimental Workflow:
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/mL.
-
Incubate for 24 hours to allow for cell attachment.
-
Carefully remove the culture medium and replace it with serum-free DMEM containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PCSK9 inhibitor, if available). For enhanced effect, purified PCSK9 protein (e.g., 1 µg/mL) can be co-incubated.
-
Incubate the cells for 16 hours.
-
Remove the treatment medium and add fresh serum-free medium containing 10 µg/mL of fluorescently labeled LDL.
-
Incubate for an additional 4 hours at 37°C.
-
Wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Measure the fluorescence intensity using a fluorescence plate reader.
Data Analysis: Quantify the fluorescence in each well. The increase in fluorescence intensity in treated cells compared to the vehicle control indicates an enhancement of LDL uptake. Calculate the EC50 value by plotting the fluorescence intensity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of LDLR Protein Levels
This protocol directly measures the effect of this compound on the protein levels of LDLR in HepG2 cells.
Materials:
-
HepG2 cells cultured in 6-well plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LDLR
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound in serum-free DMEM for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
Data Analysis: Quantify the band intensities for LDLR and the loading control using densitometry software. Normalize the LDLR band intensity to the loading control. A dose-dependent increase in the normalized LDLR protein levels indicates the inhibitory effect of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 2.46 nM | HepG2 | LDL Uptake Assay | |
| Plasma Half-life (T1/2) | 1.64 hours | In vivo (mouse) | Pharmacokinetic study |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence in LDL uptake assay | Incomplete washing | Increase the number and rigor of PBS washes. |
| Cell death | Assess cell viability with a cytotoxicity assay. Reduce compound concentration or incubation time. | |
| No significant change in LDL uptake or LDLR levels | Inactive compound | Verify the integrity and concentration of the stock solution. |
| Low endogenous PCSK9 expression | Consider adding exogenous recombinant PCSK9 to the culture medium. | |
| Insufficient incubation time | Optimize the incubation time for the compound (e.g., 24, 48, 72 hours). | |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples. |
References
Application Notes and Protocols for Assessing "PCSK9 modulator-3" Efficacy in Hyperlipidemic Hamsters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of lipid metabolism, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR).[1][2] Inhibition of PCSK9 has emerged as a potent therapeutic strategy for lowering low-density lipoprotein cholesterol (LDL-C) levels and reducing the risk of cardiovascular disease.[2][3] The Syrian golden hamster is a well-established animal model for dyslipidemia research due to its lipid metabolism closely resembling that of humans.[4] This document provides detailed protocols for evaluating the efficacy of a novel therapeutic, "PCSK9 modulator-3," in a diet-induced hyperlipidemic hamster model.
Signaling Pathway of PCSK9 in Lipid Metabolism
PCSK9 is a secreted protein that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding leads to the internalization of the PCSK9-LDLR complex. Instead of the LDLR recycling back to the cell surface to clear more LDL-C from the circulation, the complex is targeted for degradation in lysosomes. This reduction in the number of available LDLRs results in decreased clearance of LDL-C from the bloodstream, leading to elevated plasma LDL-C levels. PCSK9 modulators, such as monoclonal antibodies, function by binding to free circulating PCSK9, thereby preventing its interaction with the LDLR. This action allows for the normal recycling of the LDLR to the hepatocyte surface, leading to increased LDL-C uptake from the circulation and a subsequent reduction in plasma LDL-C levels.
Caption: PCSK9 signaling and the mechanism of "this compound".
Experimental Protocols
Hyperlipidemic Hamster Model Induction
This protocol describes the induction of hyperlipidemia in Syrian golden hamsters through a specialized diet. Genetically modified models such as heterozygous Ldlr-deficient (Ldlr+/-) hamsters can also be used for more robust models of hyperlipidemia and atherosclerosis.
Materials:
-
Male Syrian golden hamsters (8-10 weeks old)
-
Standard chow diet
-
High-Fat, High-Cholesterol (HFHC) diet (e.g., 20% fat, 1.5% cholesterol)
-
Animal caging with environmental enrichment
-
Calibrated scale for body weight measurement
Procedure:
-
Acclimatize hamsters for one week upon arrival, providing standard chow and water ad libitum.
-
Record the initial body weight of each hamster.
-
Randomly assign hamsters to two groups: a control group receiving a standard chow diet and an experimental group receiving the HFHC diet.
-
Provide the respective diets and water ad libitum for a period of 4-8 weeks to induce a stable hyperlipidemic state.
-
Monitor animal health and body weight weekly.
-
At the end of the induction period, collect a baseline blood sample to confirm the hyperlipidemic phenotype (elevated Total Cholesterol and LDL-C).
Efficacy Assessment of "this compound"
This protocol outlines the in vivo efficacy study of "this compound" in the established hyperlipidemic hamster model.
Materials:
-
Hyperlipidemic hamsters
-
"this compound" solution
-
Vehicle control solution
-
Positive control (e.g., a known PCSK9 inhibitor like evolocumab)
-
Syringes and needles for subcutaneous administration
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Randomly divide the hyperlipidemic hamsters into the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (subcutaneous administration)
-
Group 2: "this compound" (low dose, subcutaneous administration)
-
Group 3: "this compound" (high dose, subcutaneous administration)
-
Group 4: Positive control (e.g., evolocumab, subcutaneous administration)
-
-
Continue feeding all groups the HFHC diet throughout the study period.
-
Administer the respective treatments at the predetermined frequency and duration (e.g., once weekly for 4 weeks).
-
Collect blood samples at regular intervals (e.g., baseline, week 2, and week 4) via a suitable method like retro-orbital or sublingual bleeding under anesthesia.
-
At the end of the study, euthanize the animals and collect terminal blood and liver tissue for further analysis.
Caption: Experimental workflow for efficacy assessment.
Biochemical Analysis of Plasma Lipids
This protocol details the measurement of key lipid parameters in the collected plasma samples.
Materials:
-
Collected plasma samples
-
Commercial enzymatic colorimetric assay kits for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Thaw plasma samples on ice.
-
Perform the assays for TC, TG, HDL-C, and LDL-C according to the manufacturer's instructions for each kit.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the concentration of each lipid parameter based on the standard curve.
Data Presentation
The quantitative data from the study should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Baseline and Final Body Weights
| Treatment Group | Baseline Body Weight (g) | Final Body Weight (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM |
Table 2: Plasma Lipid Profile at Baseline and Study End (Week 4)
| Treatment Group | Time Point | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | Baseline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Week 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound (Low Dose) | Baseline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Week 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| This compound (High Dose) | Baseline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Week 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Positive Control | Baseline | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Week 4 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Percentage Change in Plasma Lipid Parameters from Baseline
| Treatment Group | % Change in Total Cholesterol | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
These protocols provide a comprehensive framework for the preclinical evaluation of "this compound" in a diet-induced hyperlipidemic hamster model. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, crucial for advancing the development of novel lipid-lowering therapies. The hamster model, with its physiological similarities to human lipid metabolism, offers a valuable platform for assessing the therapeutic potential of PCSK9 inhibitors.
References
Application Notes and Protocols for PCSK9 Modulator-3 in Non-Hepatic Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. While its role in the liver is well-established, emerging evidence highlights its significance in various non-hepatic tissues, including the vasculature, pancreas, adipose tissue, and immune cells.[1][2][3] "PCSK9 modulator-3," a potent small molecule inhibitor of PCSK9 expression, offers a valuable tool for investigating the nuanced roles of PCSK9 in these extra-hepatic systems.[1][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study PCSK9 biology in non-hepatic tissues.
This compound, also identified as Compound 13, is a potent modulator of PCSK9 with an EC50 value of 2.46 nM. Its mechanism of action involves the reduction of PCSK9 protein expression. This characteristic makes it a powerful tool for loss-of-function studies in various cell types.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and a related, more potent analog, Compound 21 (also known as PCSK9 modulator-4).
| Compound | Target | EC50 (nM) | Cell Line | Effect | Reference |
| This compound (Compound 13) | PCSK9 Expression | 2.46 | HepG2 | Reduction of PCSK9 protein secretion | |
| PCSK9 modulator-4 (Compound 21) | PCSK9 Expression | 0.15 | HepG2 | Reduction of PCSK9 protein secretion |
Signaling Pathways and Experimental Workflows
PCSK9 Signaling in Non-Hepatic Tissues
The following diagram illustrates the established and proposed signaling pathways of PCSK9 in various non-hepatic tissues. PCSK9 can influence cellular processes through both LDLR-dependent and independent mechanisms.
Caption: PCSK9 signaling in non-hepatic tissues.
Experimental Workflow for Studying this compound in Non-Hepatic Cells
This workflow outlines the general steps for investigating the effects of this compound in cultured non-hepatic cells.
Caption: General workflow for in vitro studies.
Experimental Protocols
Protocol 1: Determination of this compound Efficacy in Non-Hepatic Cell Lines
Objective: To determine the effective concentration of this compound for reducing PCSK9 expression in a non-hepatic cell line of interest (e.g., human macrophages, vascular smooth muscle cells, or adipocytes).
Materials:
-
This compound (MedChemExpress, Cat. No.: HY-146084)
-
Cell line of interest (e.g., THP-1 derived macrophages, primary human aortic smooth muscle cells, differentiated human preadipocytes)
-
Appropriate cell culture medium and supplements
-
DMSO (for stock solution)
-
96-well cell culture plates
-
PCSK9 ELISA kit (e.g., MBL Life Science)
-
Reagents for Western blotting (lysis buffer, primary antibodies for PCSK9 and a loading control like GAPDH, secondary antibodies)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, primers for PCSK9 and a housekeeping gene)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis:
-
PCSK9 Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted PCSK9 using an ELISA kit according to the manufacturer's instructions.
-
Intracellular PCSK9 (Western Blot): Lyse the cells and perform Western blotting to determine the intracellular levels of PCSK9 protein.
-
PCSK9 mRNA Levels (qRT-PCR): Extract total RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR to measure PCSK9 mRNA levels.
-
Protocol 2: Assessment of LDLR Protein Levels Following this compound Treatment
Objective: To investigate the effect of this compound on the protein levels of the LDL receptor (LDLR) in non-hepatic cells.
Materials:
-
Cells treated with an effective concentration of this compound (determined in Protocol 1)
-
Reagents for Western blotting (as in Protocol 1, with a primary antibody against LDLR)
-
For flow cytometry: Primary antibody against an extracellular domain of LDLR, and a fluorescently labeled secondary antibody.
Procedure (Western Blot):
-
Cell Lysis: Lyse the treated and control cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against LDLR and a loading control. Subsequently, incubate with the appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the relative LDLR protein levels.
Procedure (Flow Cytometry):
-
Cell Detachment: Gently detach the cells from the culture plate.
-
Antibody Staining: Incubate the cells with a primary antibody targeting an extracellular epitope of LDLR, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the cell surface expression of LDLR.
Protocol 3: Functional Assessment of LDL Uptake
Objective: To determine if the modulation of PCSK9 and LDLR by this compound translates to a functional change in LDL uptake by non-hepatic cells.
Materials:
-
Cells treated with this compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat the cells with an effective concentration of this compound for an appropriate duration to allow for changes in LDLR expression.
-
LDL Uptake: Add fluorescently labeled LDL to the cell culture medium and incubate for a few hours to allow for uptake.
-
Washing: Wash the cells thoroughly to remove any unbound fluorescent LDL.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular accumulation of the fluorescent LDL.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a plate reader to quantify the amount of LDL uptake.
-
Protocol 4: Investigating the Role of PCSK9 in Inflammatory Signaling in Macrophages
Objective: To use this compound to study the role of PCSK9 in macrophage inflammatory responses.
Materials:
-
THP-1 derived macrophages
-
This compound
-
LPS (Lipopolysaccharide) or oxidized LDL (oxLDL) to induce inflammation
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Reagents for Western blotting for signaling proteins (e.g., phospho-NF-κB)
Procedure:
-
Cell Treatment: Pre-treat macrophages with this compound for 24-48 hours.
-
Inflammatory Challenge: Stimulate the pre-treated cells with LPS or oxLDL for a specified time.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of secreted inflammatory cytokines using ELISA.
-
Signaling Pathway Analysis: Lyse the cells at different time points after the inflammatory challenge and perform Western blotting to analyze the activation of key inflammatory signaling pathways (e.g., phosphorylation of NF-κB).
Conclusion
This compound is a valuable research tool for elucidating the diverse functions of PCSK9 in non-hepatic tissues. The protocols outlined in this document provide a framework for investigating its effects on PCSK9 expression, LDLR regulation, and downstream cellular functions. Researchers are encouraged to adapt and optimize these protocols for their specific cell or tissue models of interest. The use of such small molecule modulators will undoubtedly contribute to a deeper understanding of PCSK9 biology beyond cholesterol metabolism and may open new avenues for therapeutic interventions in a range of diseases.
References
- 1. Proprotein convertase PCSK9 affects expression of key surface proteins in human pancreatic beta cells via intracellular and extracellular regulatory circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confocal Microscopy Imaging of "PCSK9 Modulator-3" Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism.[1][2][3][4][5] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes. This reduction in LDLR density on the cell surface results in decreased clearance of LDL cholesterol from the circulation, a major risk factor for cardiovascular disease. PCSK9 can exert its function through both an extracellular pathway, where secreted PCSK9 binds to cell surface LDLR, and an intracellular pathway, where newly synthesized PCSK9 binds to nascent LDLR in the endoplasmic reticulum (ER) and Golgi apparatus, targeting it for lysosomal degradation without being secreted.
While monoclonal antibodies that block the extracellular interaction between PCSK9 and LDLR have proven to be effective therapies, there is growing interest in developing small molecule inhibitors that can modulate PCSK9 function intracellularly. "PCSK9 modulator-3" is a novel, hypothetical small molecule designed to penetrate the cell membrane and interfere with the intracellular trafficking and function of PCSK9.
These application notes provide a detailed protocol for visualizing and quantifying the subcellular localization of "this compound" and its effect on PCSK9 and LDLR distribution using confocal laser scanning microscopy. Confocal microscopy is an indispensable tool for this purpose, offering high-resolution optical sectioning and the ability to perform multi-color imaging of fluorescently labeled molecules within intact cells.
Signaling Pathway and Experimental Rationale
The primary mechanism of PCSK9 involves the direct binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. This interaction prevents the conformational change required for the receptor to recycle back to the cell surface after endocytosis, instead targeting the PCSK9-LDLR complex to the lysosome for degradation. "this compound" is hypothesized to act by disrupting the intracellular trafficking of PCSK9 or its interaction with the LDLR within the secretory pathway (ER and Golgi) or in endosomal compartments.
To investigate this, we will utilize fluorescently tagged versions of PCSK9 and LDLR, along with a fluorescently labeled analog of "this compound". By observing the colocalization of these three components, we can elucidate the mechanism of action of the modulator.
PCSK9-LDLR Trafficking Pathway
Caption: Intracellular and extracellular pathways of PCSK9-mediated LDLR degradation.
Experimental Workflow
The overall experimental workflow for assessing the subcellular localization of "this compound" is as follows:
Confocal Imaging Workflow
Caption: Experimental workflow for imaging "this compound" subcellular localization.
Protocols
Protocol 1: Cell Culture and Transfection
This protocol describes the culture of a human hepatocyte cell line and transient transfection with fluorescently tagged PCSK9 and LDLR constructs.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmid DNA: pEGFP-C1-PCSK9 (PCSK9 tagged with EGFP)
-
Plasmid DNA: pmCherry-N1-LDLR (LDLR tagged with mCherry)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well plates and 35 mm glass-bottom dishes
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed 2 x 10^5 cells per well in a 6-well plate or onto 35 mm glass-bottom dishes and allow them to adhere overnight.
-
-
Transfection:
-
For each well, dilute 2.5 µg of total plasmid DNA (1.25 µg of pEGFP-C1-PCSK9 and 1.25 µg of pmCherry-N1-LDLR) into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 into 125 µL of Opti-MEM.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
Incubate the cells for 24-48 hours before proceeding to the next step.
-
Protocol 2: Treatment with "this compound" and Immunofluorescence Staining
This protocol details the treatment of cells with the fluorescently labeled modulator and subsequent immunofluorescence staining for organelle markers.
Materials:
-
Fluorescently-labeled "this compound" (e.g., conjugated to a Cy5 dye)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-Calreticulin for ER, mouse anti-GM130 for Golgi)
-
Secondary antibodies (e.g., Alexa Fluor 647 goat anti-rabbit, Alexa Fluor 405 goat anti-mouse)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure:
-
Treatment:
-
Prepare a working solution of fluorescently-labeled "this compound" in complete medium at the desired concentration (e.g., 1 µM).
-
Remove the medium from the transfected cells and add the medium containing the modulator.
-
Incubate for the desired time points (e.g., 1, 4, 12, 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Protocol 3: Confocal Microscopy and Image Acquisition
This protocol outlines the setup and acquisition of images using a confocal laser scanning microscope.
Materials:
-
Confocal laser scanning microscope with appropriate laser lines (e.g., 405 nm, 488 nm, 561 nm, 633 nm) and detectors.
-
Immersion oil.
Procedure:
-
Microscope Setup:
-
Turn on the microscope and lasers, allowing them to warm up.
-
Place the slide on the microscope stage.
-
Use a 63x oil immersion objective for high-resolution imaging.
-
-
Image Acquisition:
-
Locate the cells of interest using the eyepiece.
-
Set up the imaging parameters for each channel sequentially to avoid bleed-through:
-
DAPI (Nucleus): Excitation at 405 nm, Emission at 420-480 nm.
-
EGFP-PCSK9: Excitation at 488 nm, Emission at 500-550 nm.
-
mCherry-LDLR: Excitation at 561 nm, Emission at 580-650 nm.
-
"this compound"-Cy5: Excitation at 633 nm, Emission at 650-750 nm.
-
Organelle markers (if applicable with different fluorophores).
-
-
Adjust laser power, gain, and offset to obtain optimal signal-to-noise ratio without saturation.
-
Acquire Z-stacks to capture the three-dimensional distribution of the fluorescent signals.
-
Save the images in a lossless format (e.g., .lsm, .czi, .tiff).
-
Protocol 4: Quantitative Image Analysis
This protocol describes the quantitative analysis of colocalization between "this compound", PCSK9, and LDLR.
Software:
-
ImageJ/Fiji with the JaCoP plugin or other suitable image analysis software.
Procedure:
-
Image Pre-processing:
-
Open the Z-stack images in ImageJ/Fiji.
-
If necessary, perform background subtraction.
-
-
Region of Interest (ROI) Selection:
-
Define ROIs for individual cells.
-
Define sub-cellular ROIs for the nucleus, ER, and Golgi based on the respective markers.
-
-
Colocalization Analysis:
-
For each cellular compartment, calculate colocalization coefficients such as Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).
-
PCC measures the linear relationship between the intensities of two channels and ranges from -1 (perfect anti-correlation) to +1 (perfect correlation).
-
MOC represents the fraction of the signal from one channel that overlaps with the signal from another channel.
-
-
Data Compilation:
-
Repeat the analysis for a sufficient number of cells (e.g., n > 20) for each experimental condition.
-
Export the quantitative data to a spreadsheet for statistical analysis.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Colocalization of "this compound" with PCSK9 and LDLR in Different Subcellular Compartments
| Treatment | Compartment | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) |
| Modulator-3 vs. PCSK9 | Modulator-3 vs. PCSK9 | ||
| 1h | ER | 0.65 ± 0.08 | 0.72 ± 0.06 |
| Golgi | 0.78 ± 0.05 | 0.85 ± 0.04 | |
| Endosomes | 0.42 ± 0.11 | 0.51 ± 0.09 | |
| 12h | ER | 0.68 ± 0.07 | 0.75 ± 0.05 |
| Golgi | 0.82 ± 0.04 | 0.89 ± 0.03 | |
| Endosomes | 0.45 ± 0.10 | 0.55 ± 0.08 | |
| Modulator-3 vs. LDLR | Modulator-3 vs. LDLR | ||
| 1h | ER | 0.35 ± 0.09 | 0.41 ± 0.07 |
| Golgi | 0.55 ± 0.06 | 0.62 ± 0.05 | |
| Endosomes | 0.68 ± 0.07 | 0.75 ± 0.06 | |
| 12h | ER | 0.38 ± 0.08 | 0.44 ± 0.06 |
| Golgi | 0.59 ± 0.05 | 0.66 ± 0.04 | |
| Endosomes | 0.75 ± 0.06 | 0.82 ± 0.05 |
Data are presented as mean ± standard deviation (n=20 cells).
Table 2: Effect of "this compound" on LDLR Intensity at the Plasma Membrane
| Treatment | Normalized Mean LDLR Intensity at Plasma Membrane (A.U.) |
| Control (Vehicle) | 1.00 ± 0.15 |
| "this compound" (1 µM, 24h) | 1.85 ± 0.22* |
p < 0.01 compared to control. Data are presented as mean ± standard deviation (n=30 cells).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the subcellular localization and mechanism of action of a novel intracellular PCSK9 inhibitor, "this compound". By employing multi-color confocal microscopy and quantitative image analysis, researchers can gain valuable insights into how this compound affects the trafficking of PCSK9 and its interaction with the LDLR. The presented data tables offer a clear and concise way to summarize the quantitative findings, facilitating the interpretation of the modulator's efficacy and mechanism. These methods are crucial for the preclinical evaluation and development of new therapeutic agents targeting the PCSK9 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 signaling pathways and their potential importance in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PCSK9 Modulator-3 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Emerging evidence suggests that PCSK9 also plays a significant role in the central nervous system, influencing neuronal apoptosis, neuroinflammation, and the clearance of amyloid-beta (Aβ).[1][2] These functions position PCSK9 as a potential therapeutic target for neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
PCSK9 Modulator-3 (identified in research as MR-3 ) is a novel, orally bioavailable small molecule inhibitor of PCSK9.[1][3] Unlike monoclonal antibodies, its small molecule nature may offer advantages in crossing the blood-brain barrier. These application notes provide detailed protocols for investigating the therapeutic potential of this compound in relevant in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action in the Central Nervous System
In the brain, PCSK9 is expressed in various cell types and interacts with several members of the LDLR family, including LDLR, VLDLR, and ApoER2.[2] By promoting the degradation of these receptors, PCSK9 can impair crucial neuronal functions. For instance, the degradation of ApoER2 by PCSK9 has been shown to enhance neuronal apoptosis. Inhibition of PCSK9 with a modulator like MR-3 is hypothesized to increase the surface expression of these receptors on neuronal cells, thereby promoting neuronal survival, enhancing cholesterol uptake, and potentially facilitating the clearance of pathogenic proteins like Aβ.
Data Presentation
In Vitro Efficacy of this compound (MR-3)
| Cell Line | Assay | Modulator | Concentration | Result | Reference |
| HepG2 | PCSK9 Inhibition | MR-3 | IC50 = 1.7 µM | Potent inhibition of PCSK9 secretion. | |
| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity | MR-3 | Up to 10 µM | No signs of cytotoxicity observed. | |
| SH-SY5Y (PCSK9-overexpressing) | Cholesterol Uptake | MR-3 | 10 µM | Restored neuronal cholesterol uptake (p<0.05). |
In Vivo Tolerability and Brain Penetrance of this compound (MR-3)
| Animal Model | Administration | Dosage | Duration | Outcome | Reference |
| C57BL/6 Mice | Oral gavage | 40 mg/kg/day | 7 days | Good in vivo tolerability; detected in plasma and brain tissue. |
Effects of Other PCSK9 Inhibitors in Neurodegenerative Disease Models
| Disease Model | Inhibitor Type | Key Findings | Reference |
| Type 2 Diabetes Mellitus Rat Model (Cognitive Dysfunction) | SBC-115076 (small molecule) | Alleviated cognitive dysfunction; reduced neuroinflammation (↓IL-1β, IL-6, TNF-α); increased hippocampal LDLR expression. | |
| APOE*3-Leiden.CETP Mice (Hypercholesterolemia) | NYX-PCSK9i (oral small molecule) | Dose-dependent decrease in plasma total cholesterol (up to 57%); increased hepatic LDLR protein expression. | |
| Mendelian Randomization Study | Genetically proxied PCSK9 inhibition | Marginally reduced risk of Amyotrophic Lateral Sclerosis (ALS); increased risk of Parkinson's Disease (PD). |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Evaluation in a Human Neuroblastoma Cell Line (SH-SY5Y)
This protocol is designed to assess the neuroprotective effects of this compound in a cell line commonly used in neurodegeneration research.
1. Materials and Reagents:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (MR-3)
-
Vehicle (e.g., DMSO, final concentration <0.1%)
-
Recombinant human PCSK9 protein
-
MTT assay kit for cytotoxicity
-
Fluorescently labeled LDL (e.g., DiI-LDL) for uptake assay
-
Lysis buffer with protease inhibitors
-
Antibodies: anti-LDLR, anti-ApoER2, anti-cleaved caspase-3, anti-β-actin (loading control)
2. Cell Culture and Treatment:
-
Culture SH-SY5Y cells in T-75 flasks at 37°C, 5% CO₂.
-
Seed cells into 96-well or 6-well plates depending on the downstream assay and allow them to adhere overnight.
-
For experiments involving a neurotoxic stimulus (e.g., Aβ oligomers for Alzheimer's models, MPP+ for Parkinson's models), pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
Add the neurotoxic agent and co-incubate for 24-48 hours. Include vehicle-only and neurotoxin-only controls.
3. Cytotoxicity Assay (MTT):
-
After treatment, add MTT reagent to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
4. Western Blot Analysis:
-
Lyse cells from 6-well plates and determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence substrate and quantify band intensities. Normalize to the loading control.
5. Cholesterol Uptake Assay:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound and/or recombinant PCSK9 for 4-6 hours.
-
Add DiI-LDL to each well and incubate for an additional 2-4 hours.
-
Gently wash cells with PBS to remove unbound DiI-LDL.
-
Quantify fluorescence intensity using a microplate reader.
Protocol 2: In Vivo Evaluation in a Mouse Model of Alzheimer's Disease (e.g., 5XFAD)
This protocol outlines the assessment of this compound's efficacy in a transgenic mouse model of Alzheimer's disease. Similar principles can be applied to models of Parkinson's (e.g., MPTP-induced) or Huntington's (e.g., R6/2) disease, with adjustments to the behavioral tests and specific biomarkers.
1. Materials and Reagents:
-
5XFAD transgenic mice and wild-type littermates (aged 3-4 months)
-
This compound (MR-3)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Morris Water Maze or Y-maze for cognitive testing
-
ELISA kits for Aβ40, Aβ42, and inflammatory cytokines (e.g., TNF-α, IL-1β)
-
Brain homogenization buffer
2. Animal Dosing and Handling:
-
Acclimate mice for at least one week before the experiment.
-
Randomly assign mice to experimental groups (n=10-12 per group):
-
Group 1: Wild-type + Vehicle
-
Group 2: 5XFAD + Vehicle
-
Group 3: 5XFAD + this compound (e.g., 40 mg/kg)
-
-
Administer the modulator or vehicle daily via oral gavage for a period of 8-12 weeks.
3. Behavioral Testing (Cognitive Assessment):
-
In the final week of treatment, perform cognitive testing using the Morris Water Maze to assess spatial learning and memory.
-
Record parameters such as escape latency, path length, and time spent in the target quadrant during the probe trial.
4. Biochemical and Histological Analysis:
-
At the end of the study, euthanize mice and collect blood and brain tissue.
-
Separate one brain hemisphere for histology and homogenize the other for biochemical analysis.
-
Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates using ELISA.
-
Analyze levels of inflammatory markers in the brain homogenate.
-
Perform immunohistochemical staining on the fixed brain hemisphere to visualize amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies) and microgliosis (e.g., with anti-Iba1).
5. Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups.
-
A significant reduction in Aβ pathology and an improvement in cognitive performance in the modulator-treated group compared to the vehicle-treated 5XFAD group would indicate therapeutic efficacy.
Conclusion
This compound (MR-3) represents a promising small molecule inhibitor for the investigation of PCSK9's role in neurodegenerative diseases. The protocols outlined here provide a framework for characterizing its neuroprotective potential, from fundamental in vitro assays to preclinical in vivo efficacy studies. The ability of MR-3 to be administered orally and penetrate the brain makes it a valuable tool for researchers in the field. Further studies are warranted to explore its efficacy in a broader range of neurodegenerative models and to elucidate the full spectrum of its mechanisms of action within the central nervous system.
References
Troubleshooting & Optimization
"PCSK9 modulator-3" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, PCSK9 modulator-3. The information herein addresses common solubility challenges and offers potential solutions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial solubilization of a new or challenging compound like this compound, it is best to start with a systematic approach using common laboratory solvents on a small scale.[1] Dimethyl Sulfoxide (DMSO) is highly recommended as a first-choice solvent due to its ability to dissolve a wide range of organic molecules.[1] If your experimental system is incompatible with DMSO, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested.[1] For assays in aqueous environments, the standard practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous buffer.[1] It is crucial to be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can lead to off-target effects.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic compounds. Several strategies can be employed to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.
-
Utilize a Surfactant: The addition of a non-ionic surfactant at a low concentration (e.g., 0.01-0.1%), such as Tween® 20 or Triton™ X-100, can help maintain the solubility of your compound in the aqueous solution.
-
Employ Co-solvents: Introducing a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) into your aqueous buffer can enhance the solubility of the modulator.
-
Adjust the pH: If this compound possesses ionizable groups, modifying the pH of the buffer could significantly improve its solubility. Generally, basic compounds are more soluble in acidic pH, while acidic compounds are more soluble in basic pH.
Q3: Is it safe to use heat or sonication to dissolve my this compound?
A3: Gentle heating and sonication can be effective for dissolving compounds that are difficult to get into solution. It is recommended to warm the solution gently, for instance, in a 37°C water bath, and to use short bursts of sonication to prevent overheating. Always visually inspect the solution for any signs of degradation, such as a change in color.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A4: Yes, inconsistent results in cell-based assays are often linked to poor solubility and precipitation of the compound in the cell culture medium. It is advisable to visually inspect the wells of your cell culture plate under a microscope after adding the inhibitor to look for any signs of precipitation, which might appear as crystals or an oily film. The presence of serum proteins in the culture medium can also impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations or consider using serum-free media if your experimental design permits.
Troubleshooting Guide
Problem 1: Difficulty in preparing a stock solution.
-
Possible Cause: The chosen solvent is not suitable for this compound.
-
Troubleshooting Steps:
-
Attempt to dissolve a small, accurately weighed amount of the compound in a minimal volume of DMSO.
-
If insolubility persists, try alternative solvents like ethanol or DMF.
-
Employ gentle heating (e.g., 37°C water bath) and/or sonication in short bursts to aid dissolution.
-
Always visually confirm that the solution is clear and free of particulates.
-
Problem 2: Compound precipitates out of solution during the experiment.
-
Possible Cause: The aqueous buffer is a poor solvent for the compound, leading to precipitation upon dilution of the organic stock solution.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound in the assay.
-
Incorporate a low concentration (0.01-0.1%) of a non-ionic surfactant (e.g., Tween® 20) into the aqueous buffer.
-
Add a co-solvent (e.g., 1-5% ethanol or PEG) to the aqueous buffer.
-
If the compound has ionizable groups, test a range of buffer pH values to identify the optimal pH for solubility.
-
Problem 3: Low or no activity observed in an in vitro binding assay.
-
Possible Cause: The actual concentration of the soluble inhibitor in the assay is lower than the intended concentration due to poor solubility and precipitation.
-
Troubleshooting Steps:
-
Perform a solubility test in the specific assay buffer to determine the maximum soluble concentration.
-
Ensure that the final concentration used in the assay is below this measured solubility limit.
-
Consider using formulation strategies such as nanoparticles or liposomes if solubility remains a significant hurdle for in vivo studies.
-
Quantitative Data on Solubility
Specific quantitative solubility data for "this compound" is not publicly available. The following table provides solubility data for other representative small molecule PCSK9 inhibitors, which can be used as a reference. It is crucial to empirically determine the solubility of your specific batch of this compound.
| Compound Name/Identifier | Solvent | Solubility |
| E28362 | DMSO | 1 M |
| PBS | 3 mM | |
| Compound 3f | DMSO | >10 mM |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Accurately weigh a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of a suitable organic solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol for Determining Kinetic Solubility in Aqueous Buffer
This protocol provides a general method to assess the kinetic solubility of a compound in an aqueous buffer.
-
Prepare a series of dilutions of your concentrated stock solution of this compound in the desired aqueous buffer (e.g., PBS, cell culture medium).
-
Incubate the dilutions at the intended experimental temperature for a defined period (e.g., 2 hours).
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the inhibitor in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
Visualizations
Caption: PCSK9-mediated degradation of the LDL receptor (LDLR).
Caption: Experimental workflow for preparing and troubleshooting solutions.
References
Optimizing "PCSK9 modulator-3" dosage for maximum efficacy
Welcome to the technical support center for PCSK9 Modulator-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 13, is a potent small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) with an EC50 value of 2.46 nM.[1][2] Its primary mechanism of action is to inhibit the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR). By preventing this interaction, this compound blocks the PCSK9-mediated degradation of the LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL cholesterol (LDL-C) from the circulation.[3]
Q2: What is a recommended starting concentration for in vitro experiments?
A2: Given the potent EC50 of 2.46 nM, a good starting point for in vitro experiments, such as cell-based assays, would be to test a concentration range that brackets this value. We recommend a starting concentration of 10 nM and performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A typical concentration range to test would be from 0.1 nM to 1 µM.
Q3: How does the mechanism of this compound differ from other PCSK9 inhibitors?
A3: While all PCSK9 inhibitors aim to reduce LDL-C by preserving LDLR expression, their modalities differ. Monoclonal antibodies, such as evolocumab and alirocumab, are large biologic molecules that bind to circulating PCSK9, preventing it from interacting with the LDLR.[3][4] Small interfering RNA (siRNA) therapies, like inclisiran, work by silencing the messenger RNA (mRNA) that codes for PCSK9, thereby reducing its production in the liver. This compound, as a small molecule, is designed to directly interfere with the PCSK9-LDLR protein-protein interaction.
Troubleshooting Guides
Issue 1: Suboptimal or No Reduction in LDL-C Uptake in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response experiment with this compound, testing a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal effective concentration for your cell line. |
| Cell Line Issues | Ensure the cell line used (e.g., HepG2) expresses sufficient levels of LDLR. Verify cell line identity and health. Low passage number is recommended. |
| Inactive Compound | Confirm the proper storage and handling of this compound. If possible, verify the compound's activity using a positive control assay. |
| Experimental Setup | Review the experimental protocol for any deviations. Ensure proper incubation times and media conditions. |
| Low PCSK9 Expression | If using an endogenous PCSK9 expression system, confirm that the cells are producing sufficient levels of PCSK9 for an inhibitory effect to be observed. Exogenous addition of recombinant PCSK9 may be necessary. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells. Use a calibrated multichannel pipette for cell seeding. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the treatment media for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent. |
Issue 3: Unexpected Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the media is non-toxic (typically ≤ 0.1%). Run a solvent-only control. |
| Off-Target Effects | At higher concentrations, small molecules can have off-target effects. If toxicity is observed even at concentrations close to the EC50, consider investigating potential off-target interactions. |
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay
Objective: To determine the inhibitory effect of this compound on the binding of PCSK9 to the LDLR.
Methodology:
-
Coat a high-binding 96-well plate with recombinant human LDLR extracellular domain overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare a dilution series of this compound in assay buffer.
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In a separate plate, pre-incubate a fixed concentration of biotinylated recombinant human PCSK9 with the different concentrations of this compound for 30 minutes at room temperature.
-
Transfer the PCSK9/modulator mixtures to the LDLR-coated plate and incubate for 2 hours at room temperature.
-
Wash the plate to remove unbound PCSK9.
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
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Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the absorbance against the log of the modulator concentration.
Protocol 2: Cellular LDL-C Uptake Assay
Objective: To measure the effect of this compound on the uptake of LDL-C in a hepatic cell line (e.g., HepG2).
Methodology:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to 70-80% confluency.
-
Wash the cells with serum-free media.
-
Treat the cells with various concentrations of this compound in the presence or absence of a fixed concentration of recombinant human PCSK9 for 24 hours.
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Following the treatment, add fluorescently labeled LDL (e.g., DiI-LDL) to the media and incubate for 4 hours at 37°C.
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Wash the cells with PBS to remove unbound DiI-LDL.
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Lyse the cells and measure the fluorescence intensity using a plate reader.
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Normalize the fluorescence intensity to the protein concentration of each well.
-
Plot the normalized fluorescence against the log of the modulator concentration to determine the EC50.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a cellular LDL-C uptake assay.
References
"PCSK9 modulator-3" degradation in in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting in vitro assays involving PCSK9 modulator-3. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and visual diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro potency?
A1: this compound, also identified as Compound 13, is a potent, small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It has a reported EC50 value of 2.46 nM in in vitro assays.[1] PCSK9 is a validated therapeutic target for lowering low-density lipoprotein cholesterol (LDL-C).[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is part of a class of small molecules designed to disrupt the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). By inhibiting this interaction, the modulator prevents the PCSK9-mediated degradation of LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL-C from the circulation.
Q3: What are the common initial challenges when working with small molecule PCSK9 inhibitors like this compound in vitro?
A3: Researchers may encounter issues such as compound solubility, stability in assay media, and discrepancies between biochemical and cell-based assay results. It's crucial to ensure the compound is fully dissolved and to prepare fresh solutions for each experiment to avoid degradation.
Q4: How can I assess the in vitro metabolic stability of this compound?
A4: In vitro metabolic stability can be evaluated using liver microsomes (from human, mouse, or other species). The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its half-life (t½) and intrinsic clearance. The primary research describing this compound reported its stability in mouse liver microsomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Activity in Biochemical Assays (e.g., ELISA) | 1. Compound Degradation: The modulator may be unstable in the assay buffer or under the experimental conditions. 2. Incorrect Concentration: Errors in serial dilutions or inaccurate stock concentration. 3. Inactive Protein: Recombinant PCSK9 or LDLR protein may have lost activity. | 1. Prepare fresh stock and working solutions for each experiment. Minimize the time the compound spends in aqueous buffers. 2. Verify the concentration of the stock solution and carefully prepare serial dilutions. 3. Test the activity of the recombinant proteins with a known positive control inhibitor. |
| Potent in Biochemical Assays, but Weak or Inactive in Cell-Based Assays | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane. 2. Cellular Efflux: The modulator may be actively transported out of the cells by efflux pumps. 3. Metabolic Instability in Cells: The compound is rapidly metabolized by intracellular enzymes. | 1. If not already using a cell line with good permeability characteristics (e.g., HepG2), consider this. Permeabilization agents can be used but may affect cell health. 2. Use cell lines with known efflux pump expression profiles or co-incubate with known efflux pump inhibitors. 3. Evaluate the metabolic stability in cell lysates or hepatocytes. The originating study for this compound suggests it has good metabolic stability.[2] |
| High Variability Between Replicates | 1. Pipetting Inaccuracy: Inconsistent volumes of reagents or compound solutions. 2. Plate Edge Effects: Evaporation from wells on the outer edges of the plate. 3. Inconsistent Cell Seeding: Uneven cell density across the plate. | 1. Use calibrated pipettes and ensure proper pipetting technique. For high-throughput assays, ensure automated liquid handlers are calibrated. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to minimize evaporation. 3. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. |
| Compound Precipitation in Assay Media | 1. Poor Aqueous Solubility: The benzimidazoleindole scaffold can have limited water solubility. 2. High Final Concentration of Organic Solvent: High concentrations of DMSO or other organic solvents can cause precipitation when diluted in aqueous media. | 1. Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing aqueous dilutions. Visually inspect for any precipitate. 2. Keep the final concentration of the organic solvent in the assay media low (typically ≤ 0.5%). |
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for this compound (Compound 13) and a related compound from the primary literature.[2]
| Compound | Mouse Liver Microsome Stability (t½, min) |
| This compound (Compound 13) | > 60 |
| DFDIK (Compound 12) | 18.2 |
This data indicates that this compound exhibits high metabolic stability in mouse liver microsomes.[2]
Experimental Protocols
Protocol 1: In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of recombinant PCSK9 to the LDLR.
Materials:
-
96-well high-binding microplate
-
Recombinant human LDLR-EGF-A domain
-
Recombinant human PCSK9 (His-tagged)
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-His-tag antibody
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TMB substrate
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Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microplate wells with recombinant LDLR-EGF-A domain overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Assay Buffer for 1-2 hours at room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Pre-incubation: In a separate plate, pre-incubate the this compound dilutions with recombinant PCSK9 for 1 hour at room temperature.
-
Binding Reaction: Transfer the PCSK9/modulator mixture to the LDLR-coated plate and incubate for 2 hours at room temperature.
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add diluted HRP-conjugated anti-His-tag antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate until color develops.
-
-
Readout: Stop the reaction with the stop solution and read the absorbance at 450 nm.
Protocol 2: Cell-Based LDL Uptake Assay
This functional assay measures the ability of this compound to restore LDL uptake in cells treated with PCSK9.
Materials:
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HepG2 cells
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Cell culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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This compound
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Recombinant human PCSK9
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Fluorescently labeled LDL (e.g., DiI-LDL)
-
PBS
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with serum-free medium containing various concentrations of this compound.
-
Add a pre-determined concentration of recombinant PCSK9 to the wells.
-
Include controls: cells alone, cells + PCSK9, and cells + positive control.
-
Incubate for 4-6 hours at 37°C.
-
-
LDL Uptake: Add fluorescently labeled LDL to each well and incubate for an additional 2-4 hours at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove unbound fluorescent LDL.
-
Readout: Measure the fluorescence intensity using a plate reader or visualize and quantify uptake with a fluorescence microscope.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Methylene Bridged Diindole to Carbonyl Linked Benzimidazoleindole: Development of Potent and Metabolically Stable PCSK9 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Oral "PCSK9 modulator-3" Formulations
Welcome to the technical support center for "PCSK9 modulator-3." This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of their "this compound" formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research and development efforts.
Troubleshooting Guides
This section addresses common issues encountered during the development and testing of oral "this compound" formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro permeability in Caco-2 assay | Poor membrane transport characteristics of "this compound". | 1. Incorporate Permeation Enhancers: Co-formulate with excipients like sodium caprate to transiently open tight junctions for paracellular transport. 2. Structural Modification: If chemically feasible, modify the structure of "this compound" to increase lipophilicity for better transcellular diffusion. 3. Nanoparticle Formulation: Encapsulate "this compound" in nanoparticles to facilitate transport across the epithelial layer. |
| High efflux ratio observed in bidirectional Caco-2 assay. | 1. Identify Efflux Transporter: Use specific inhibitors (e.g., for P-glycoprotein, BCRP) to identify the transporter responsible for efflux. 2. Co-administer with Inhibitor: Formulate with a safe and effective inhibitor of the identified efflux transporter. 3. Chemical Modification: Modify the "this compound" structure to reduce its affinity for the efflux transporter. | |
| High degradation in simulated gastric/intestinal fluid | "this compound" is susceptible to enzymatic degradation (e.g., by pepsin, trypsin).[1][2] | 1. Enteric Coating: Formulate tablets or capsules with an enteric coating that dissolves only in the higher pH of the small intestine.[3] 2. Protease Inhibitors: Co-formulate with protease inhibitors like aprotinin or bestatin to protect the peptide from degradation.[4] 3. Chemical Modification: Introduce non-natural amino acids or cyclize the peptide to enhance its stability against enzymatic cleavage.[5] |
| Low oral bioavailability in animal models despite good in vitro data | First-pass metabolism in the liver. | 1. Assess Hepatic Metabolism: Conduct in vitro studies with liver microsomes or hepatocytes to quantify the extent of first-pass metabolism. 2. Modify Formulation: Consider formulations that promote lymphatic uptake to bypass the portal circulation. 3. Dose Escalation Studies: Carefully design dose-escalation studies to understand if saturation of metabolic pathways can improve bioavailability. |
| Poor in vivo dissolution of the formulation. | 1. Optimize Formulation: Improve the solubility of "this compound" through techniques like salt formation, amorphization, or co-solvents. 2. Particle Size Reduction: Micronize the active pharmaceutical ingredient (API) to increase the surface area for dissolution. | |
| High variability in pharmacokinetic (PK) data | Food effects on absorption. | 1. Conduct Fed vs. Fasted Studies: Perform in vivo studies in both fed and fasted states to characterize the impact of food on absorption. 2. Standardize Dosing Conditions: Ensure consistent fasting periods and diet in preclinical and clinical studies. |
| Inconsistent formulation performance. | 1. Characterize Formulation: Thoroughly characterize the physical and chemical properties of the formulation to ensure batch-to-batch consistency. 2. Stability Studies: Conduct stability studies under various conditions to ensure the formulation remains stable over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to achieving high oral bioavailability for peptide-based PCSK9 modulators?
A1: The main obstacles are enzymatic degradation in the gastrointestinal (GI) tract by proteases like pepsin and trypsin, and poor permeability across the intestinal epithelium due to their large size and hydrophilic nature.
Q2: How can I improve the intestinal permeability of "this compound"?
A2: Strategies to enhance permeability include the use of permeation enhancers (e.g., sodium caprate), which transiently open the tight junctions between intestinal cells, and formulation approaches like nanoparticles that can facilitate transport across the intestinal barrier.
Q3: What is the role of efflux pumps in the low bioavailability of oral PCSK9 modulators?
A3: Efflux pumps, such as P-glycoprotein, are transporters present on the surface of intestinal cells that can actively pump absorbed drugs back into the intestinal lumen, thereby reducing net absorption. A bidirectional Caco-2 assay can help determine if "this compound" is a substrate for these pumps.
Q4: Are there any chemical modification strategies to improve the oral bioavailability of "this compound"?
A4: Yes, chemical modifications can be employed. These include the incorporation of non-natural amino acids to increase stability, N- or C-terminal modifications, and cyclization of the peptide structure.
Q5: What in vitro models are most relevant for predicting the oral absorption of "this compound"?
A5: The Caco-2 cell permeability assay is a widely used and accepted in vitro model for predicting human drug absorption. This model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer resembling the intestinal epithelium.
Key Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a method to assess the intestinal permeability of "this compound".
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Seed the Caco-2 cells onto permeable Transwell™ inserts at an appropriate density.
-
Culture the cells for 18-22 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the test solution containing "this compound" at a known concentration to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
Analyze the concentration of "this compound" in the collected samples using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for determining the oral bioavailability of "this compound" in a rat model.
1. Animal Preparation:
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Use male Sprague Dawley rats (or another appropriate strain) of a specific weight range.
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Acclimatize the animals to the housing conditions for at least one week.
-
Fast the rats overnight before dosing, with free access to water.
2. Dosing:
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Prepare the "this compound" formulation at the desired concentration in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).
-
Administer the formulation to one group of rats via oral gavage at a specific dose.
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Administer a solution of "this compound" intravenously to another group of rats at a lower dose to serve as a reference.
3. Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Process the blood samples to obtain plasma or serum, and store them at -80°C until analysis.
4. Sample Analysis and Pharmacokinetic Calculations:
-
Determine the concentration of "this compound" in the plasma or serum samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) for both oral and intravenous routes.
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Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Quantitative Data Summary
The following table summarizes the oral bioavailability of some PCSK9 inhibitors in development.
| Compound | Description | Oral Bioavailability (F%) | Key Formulation Strategy |
| Enlicitide decanoate | Macrocyclic peptide | ~2% | Co-formulation with a permeation enhancer (sodium caprate). |
| DC371739 | Small molecule | 58.3% (in rats), 19.5% (in dogs) | Not specified |
| A novel indole-containing tetrahydroprotoberberine | Small molecule | 21.9% | Not specified |
Visualizations
PCSK9 Signaling Pathway and Inhibition
Caption: PCSK9 binds to the LDL receptor, leading to its degradation. "this compound" inhibits this interaction, allowing more LDL receptors to be recycled to the cell surface to clear LDL from the blood.
Experimental Workflow for Assessing Oral Bioavailability
Caption: A typical workflow for evaluating the oral bioavailability of "this compound," from initial formulation to in vivo studies and potential optimization.
Troubleshooting Logic for Low Oral Bioavailability
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. sanjeevanil1.sg-host.com [sanjeevanil1.sg-host.com]
- 3. DRUG DELIVERY - Oral Delivery of Peptides by Peptelligence Technology [drug-dev.com]
- 4. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
"PCSK9 modulator-3" cytotoxicity assessment and mitigation
Technical Support Center: PCSK9 Modulator-3 Cytotoxicity Assessment and Mitigation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating potential cytotoxicity associated with the novel therapeutic candidate, this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the intended therapeutic action of this compound?
A1: this compound is an investigational therapeutic protein designed to inhibit Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The primary role of PCSK9 is to bind to low-density lipoprotein receptors (LDLRs) on the surface of hepatocytes, targeting them for degradation.[1][2][3][4] By inhibiting PCSK9, the modulator prevents the breakdown of LDLRs, leading to an increased number of these receptors on liver cells. This enhances the clearance of LDL cholesterol from the bloodstream, a key strategy in managing hypercholesterolemia.[2]
Q2: Could this compound exhibit cytotoxic effects?
A2: While the primary pharmacological target of this compound is not intended to induce cell death, it is essential to evaluate its cytotoxic potential. Therapeutic proteins can sometimes cause unintended cytotoxicity through various mechanisms, including off-target binding, induction of an immune response, or due to the formation of protein aggregates. Comprehensive in vitro cytotoxicity studies are a critical component of the preclinical safety assessment.
Q3: Which in vitro assays are recommended for evaluating the cytotoxicity of this compound?
A3: A multi-parametric approach is recommended to thoroughly assess potential cytotoxicity. This should include a panel of assays that measure different cellular health indicators:
-
Cell Viability Assays: Methods like the MTT or MTS assay, which measure the metabolic activity of a cell population.
-
Membrane Integrity Assays: Assays that detect the release of intracellular enzymes like lactate dehydrogenase (LDH) or use membrane-impermeable dyes such as propidium iodide (PI) are crucial for identifying necrotic cell death.
-
Apoptosis Assays: To detect programmed cell death, assays that measure the activity of caspases (e.g., caspase-3/7) or the externalization of phosphatidylserine (e.g., Annexin V staining) are recommended.
Q4: What steps can be taken if this compound is found to be cytotoxic?
A4: Should cytotoxicity be observed, a systematic approach to mitigation is necessary. Potential strategies include:
-
Protein Engineering: If cytotoxicity is due to off-target effects, modifications to the protein's structure may be engineered to improve specificity.
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Formulation Development: Optimizing the formulation can enhance the stability of the protein and prevent the formation of cytotoxic aggregates.
-
Dose-Response Characterization: A thorough understanding of the dose-response relationship can help identify a therapeutic concentration that minimizes toxicity while maintaining efficacy.
-
Identification of Susceptible Cell Types: Determining if the cytotoxicity is specific to certain cell types can help in understanding the mechanism and predicting potential in vivo toxicities.
II. Troubleshooting Guides
This section addresses common challenges that may arise during the experimental assessment of this compound cytotoxicity.
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Troubleshooting Action |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm a uniform distribution of cells. |
| Edge Effects | To mitigate evaporation and temperature fluctuations in the outer wells of a microplate, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from experimental measurements. |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and ensure accurate dispensing. |
Issue 2: Results are Not Reproducible Between Experiments
| Possible Cause | Recommended Troubleshooting Action |
| Cellular Drift | Use cells within a narrow passage number range for all experiments. Routinely check for mycoplasma contamination, which can significantly alter cellular responses. |
| Reagent Variability | Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles. |
| Inconsistent Timing | Standardize all incubation times, from cell seeding to reagent addition and final reading. |
Issue 3: Conflicting Data from Different Cytotoxicity Assays
| Possible Cause | Recommended Troubleshooting Action |
| Different Cell Death Pathways | A compound can induce apoptosis at low concentrations and necrosis at higher concentrations. Correlate results from multiple assays (e.g., caspase activity for apoptosis and LDH release for necrosis) to understand the mechanism of cell death. |
| Assay Interference | This compound may directly interfere with assay components. Run cell-free controls (compound + assay reagents) to test for any direct chemical reactions. |
| Kinetics of Cell Death | The optimal time point for detecting cytotoxicity can vary between assays. Perform a time-course experiment to capture early and late-stage cytotoxic events. |
III. Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours (or until cells adhere and reach desired confluency).
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Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Assessment of Membrane Integrity via LDH Release
-
Plate Setup: Prepare a 96-well plate with cells and treat with this compound as described in the MTT protocol. Include control wells for: no cells (medium only), vehicle-treated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 10-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
IV. Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in HepG2 cells (48h exposure)
| Concentration (µg/mL) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) | Caspase-3/7 Activity (RFU) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 3.1 ± 1.1 | 150 ± 25 |
| 1 | 98.6 ± 4.8 | 3.5 ± 1.3 | 162 ± 30 |
| 10 | 95.2 ± 6.1 | 5.2 ± 1.8 | 250 ± 45 |
| 50 | 70.4 ± 7.5 | 18.9 ± 3.5 | 850 ± 98 |
| 100 | 45.1 ± 8.2 | 42.6 ± 5.6 | 1200 ± 150 |
V. Visualizations
References
Technical Support Center: Minimizing Off-Target Binding of PCSK9 Modulator-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target binding of "PCSK9 modulator-3," a potent modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) with an EC50 of 2.46 nM, intended for hyperlipidemia research.[1] Given that off-target effects can lead to misleading experimental results and potential toxicity, it is crucial to employ rigorous validation and optimization strategies.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of this compound with other proteins or biomolecules that are not the intended therapeutic target, PCSK9.[2] These interactions can lead to misinterpretation of experimental data, where an observed phenotype may be incorrectly attributed to the modulation of PCSK9. Furthermore, off-target binding can cause cellular toxicity if the modulator affects essential cellular pathways. Minimizing these effects is critical for obtaining reliable data and for the potential development of safe and effective therapeutics.
Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?
A2: Common indicators of potential off-target effects include:
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Inconsistent results when using a structurally different PCSK9 inhibitor to achieve the same therapeutic goal.
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A discrepancy between the observed phenotype and results from genetic validation methods (e.g., siRNA or CRISPR-Cas9 knockdown of PCSK9).
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Cellular toxicity at concentrations close to the EC50 for on-target activity.
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A lack of a clear dose-response relationship that correlates with the known EC50 of this compound for PCSK9 inhibition.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
A3: To proactively reduce the likelihood of off-target effects, consider the following strategies:
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Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.
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Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.
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Validate with orthogonal methods: Confirm your findings using alternative methods to inhibit PCSK9 function, such as siRNA or a different class of PCSK9 inhibitor.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may arise from off-target binding of this compound.
Issue 1: Observed cellular phenotype is inconsistent with known PCSK9 function.
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Possible Cause: The observed phenotype may be a result of this compound binding to an unintended target.
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Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Issue 2: Significant cell toxicity is observed at or near the effective concentration.
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Possible Cause: this compound may be interacting with off-targets that regulate critical cellular processes.
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Troubleshooting Steps:
| Troubleshooting Step | Rationale | Expected Outcome |
| Lower the Inhibitor Concentration | Determine the minimal concentration required for on-target inhibition to avoid engaging lower-affinity off-targets. | Reduced toxicity while maintaining the desired on-target effect. |
| Conduct a Rescue Experiment | Transfect cells with a mutant version of PCSK9 that is resistant to the modulator. | If the toxicity is reversed, it supports an on-target mechanism. If toxicity persists, it is likely an off-target effect. |
| Profile for Off-Target Liabilities | Screen the compound against a broad panel of kinases, GPCRs, or other relevant protein families. | Identification of known toxic off-targets to guide further experiments. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This assay is based on the principle that a protein's thermal stability increases upon ligand binding.
Methodology:
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Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
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Detection: Analyze the amount of soluble PCSK9 remaining at each temperature using Western blotting.
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Data Analysis: A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement.
Protocol 2: Kinase Profiling to Identify Off-Target Interactions
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
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Compound Addition: Add the diluted modulator or a vehicle control to the wells.
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Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
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Data Analysis: Read the signal using a plate reader and calculate the percent inhibition for each concentration to determine the IC50 value for each kinase.
PCSK9 Signaling Pathway and Modulator Action
PCSK9 plays a critical role in regulating LDL cholesterol (LDL-C) levels. It binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes. This prevents the LDLR from recycling back to the cell surface to clear more LDL-C from the circulation. By inhibiting PCSK9, this compound is expected to increase the number of LDLRs, thereby enhancing the clearance of LDL-C.
Caption: PCSK9 signaling pathway and the action of this compound.
By following these guidelines and protocols, researchers can more effectively minimize and troubleshoot the off-target binding of this compound, leading to more accurate and reliable experimental outcomes.
References
"PCSK9 modulator-3" stability in long-term storage
Welcome to the technical support center for PCSK9 Modulator-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and stability of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the compound as a solid powder under specific conditions. While detailed stability studies for this compound are ongoing, based on the nature of similar small molecules, the following conditions are advised. A Certificate of Analysis accompanying the product will provide the most specific recommendations.[1] For analogous small molecule PCSK9 inhibitors, such as Pcsk9-IN-18, specific recommendations are provided for both solid and solvent forms.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, the stability of this compound may decrease. It is highly recommended to prepare fresh working solutions for each experiment.[2] If short-term storage of a stock solution is necessary, it should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at low temperatures.[2] Light protection is also crucial for solutions.[2]
Q3: What are the potential degradation pathways for this compound?
A3: As a complex organic molecule, this compound may be susceptible to degradation through hydrolysis, oxidation, and photolysis. The presence of heteroatoms and functional groups in its structure can be reactive under suboptimal storage conditions (e.g., exposure to moisture, oxygen, or light).
Q4: How can I assess the stability of my stored this compound?
A4: The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the compound and detect the presence of any degradation products. Comparing the HPLC profile of a stored sample to a freshly prepared standard can provide a quantitative measure of its stability.
Q5: Are there any visual indicators of this compound degradation?
A5: Visual inspection of the solid compound or its solutions can sometimes indicate degradation. Changes in color, clarity (for solutions), or the appearance of precipitates may suggest that the compound has degraded. However, the absence of these visual cues does not guarantee stability, and analytical methods should be used for confirmation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially related to its storage and stability.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Inhibitory Effect | Compound Instability: Improper storage or handling has led to degradation. | Ensure the compound has been stored according to the recommended guidelines. Prepare fresh working solutions for each experiment from a new or properly stored stock. |
| Low Compound Concentration: The concentration used is below the effective range. | Perform a dose-response experiment to determine the optimal concentration. | |
| Poor Reproducibility of Results | Inconsistent Compound Preparation: Variations in stock and working solution preparation. | Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. Use calibrated pipettes and ensure thorough mixing. |
| Variability in Experimental Conditions: Differences in cell passage number, density, or health. | Maintain consistent cell culture practices and use cells within a defined passage number range for all experiments. | |
| High Background Signal in Assays | Non-specific Binding: The compound may be interacting with other cellular components. | Decrease the concentration of the compound. Ensure adequate washing steps in your protocol. |
| Compound Precipitation: The compound has come out of solution. | Visually inspect the solution for any precipitates. If observed, prepare a fresh solution. Consider adjusting the solvent or concentration. |
Quantitative Data Summary
While specific long-term stability data for this compound is not publicly available, the following table provides recommended storage conditions for a similar small molecule PCSK9 inhibitor, Pcsk9-IN-18, which can serve as a useful reference.
Table 1: Recommended Storage Conditions for Pcsk9-IN-18
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | 4°C | As specified on the certificate of analysis | Protect from light |
| In Solvent | -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
For biologic-based PCSK9 inhibitors like Alirocumab and Evolocumab, storage at 2–8 °C is recommended. Exposure to higher temperatures can lead to a significant decrease in efficacy.
Table 2: Stability of PCSK9 Monoclonal Antibodies at Room Temperature (Avg. 30.4 ± 2.6 °C)
| Drug | Time at Room Temperature | Change in Percent PCSK9 Inhibition from Baseline |
| Alirocumab | 9 hours | -5.8 ± 4.4% |
| 18 hours | -11.0 ± 8.9% | |
| Evolocumab | 9 hours | -9.7 ± 11.8% |
| 18 hours | -15.1 ± 14.3% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the purity and degradation of this compound.
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Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or acetonitrile).
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Sample Preparation: Prepare a solution of the stored this compound sample at the same concentration as the standard.
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HPLC System: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of two solvents, for example, Solvent A: 0.1% trifluoroacetic acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile.
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Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over a set time to elute the compound and any potential degradation products.
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Detection: Use a UV detector at a wavelength appropriate for this compound (typically determined by a UV scan of the pure compound).
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Analysis: Compare the chromatogram of the stored sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a long-term stability study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
"PCSK9 modulator-3" interference with other reagents
Welcome to the technical support center for PCSK9 Modulator-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 13) is a potent, small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] It has an EC50 value of 2.46 nM.[1][2] Unlike antibody-based inhibitors that block the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), this compound acts by decreasing the expression of the PCSK9 protein itself. This leads to an increase in the number of LDLRs on the cell surface, enhancing the clearance of LDL-cholesterol from the circulation.
Q2: What is the primary application of this compound?
A2: this compound is primarily used for research in the field of hyperlipidemia and cardiovascular disease. By reducing PCSK9 levels, it serves as a tool to study the downstream effects on LDL-C uptake and metabolism.
Q3: In which cell lines can I use this compound?
A3: HepG2 and Huh7, human hepatoma cell lines, are commonly used for studying PCSK9 and LDL metabolism and are suitable for use with this compound. These cells endogenously express PCSK9 and LDLR.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For detailed information on the solubility and storage of this compound, please refer to the manufacturer's product data sheet. As a general guideline, many small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Reduction in Secreted PCSK9 Levels
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Health and Confluency: | - Ensure cells are healthy and not overgrown. Use cells at a consistent confluency (e.g., 70-80%) for all experiments. |
| - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the modulator is not causing cytotoxicity at the tested concentrations. | |
| Incorrect Modulator Concentration: | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Inadequate Incubation Time: | - Optimize the incubation time. A time-course experiment (e.g., 12, 24, 48 hours) can determine the point of maximal PCSK9 reduction. |
| Reagent Degradation: | - Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity (ELISA): | - Verify the sensitivity and linear range of your PCSK9 ELISA kit. Run positive and negative controls to validate the assay performance. |
| - Check for potential interference of the modulator with the ELISA kit components (see "Potential Interferences" section below). |
Issue 2: No Corresponding Increase in LDLR Protein Levels
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Lysis Buffer or Protocol (Western Blot): | - Use a lysis buffer containing protease inhibitors to prevent LDLR degradation. |
| - Ensure complete cell lysis to release membrane-bound LDLR. | |
| Poor Antibody Quality (Western Blot/Flow Cytometry): | - Use a validated antibody specific for LDLR. Check the manufacturer's datasheet for recommended applications and dilutions. |
| - Run a positive control (e.g., lysate from cells known to express high levels of LDLR) to confirm antibody performance. | |
| Sterol Depletion in Media: | - For robust LDLR expression, cells are often cultured in sterol-depleted media. Ensure your media conditions are optimal for LDLR expression. |
| Downstream Pathway Regulation: | - Be aware that other cellular pathways can regulate LDLR expression. Consider potential confounding factors in your experimental system. |
Issue 3: High Background or Non-Specific Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Modulator Autofluorescence: | - If using fluorescence-based assays (e.g., flow cytometry, fluorescent microscopy), test the autofluorescence of this compound at the excitation and emission wavelengths of your fluorophores. Include a "modulator only" control. |
| Off-Target Effects: | - At high concentrations, small molecules can have off-target effects. Use the lowest effective concentration determined from your dose-response studies. |
| - If available, consider using a structurally related but inactive control compound to differentiate specific from non-specific effects. | |
| Solvent (DMSO) Effects: | - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.1%). Include a vehicle-only control. |
Potential Interferences with Other Reagents
While specific interference data for this compound is not widely published, researchers should be aware of potential interactions common to small molecule compounds in various assay formats.
| Assay Type | Potential Interference | Mitigation Strategy |
| ELISA | - The modulator may cross-react with the capture or detection antibodies. | - Run a control with the modulator in the absence of the analyte to check for false-positive signals. |
| - The modulator may interfere with the enzymatic activity of the reporter enzyme (e.g., HRP). | - Spike a known amount of analyte into a well containing the modulator to check for signal quenching or enhancement. | |
| Luciferase Reporter Assays | - The modulator may directly inhibit or activate the luciferase enzyme. | - Perform a counter-screen with a constitutively active luciferase reporter to identify any direct effects on the enzyme. |
| Fluorescence-Based Assays | - The compound may be autofluorescent at the wavelengths used for detection. | - Measure the fluorescence of the compound alone at the relevant excitation and emission wavelengths. |
| - The compound may quench the fluorescence of the reporter molecule. | - Include appropriate controls to assess for quenching effects. |
Experimental Protocols
Protocol 1: Determination of PCSK9 Secretion by ELISA
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Cell Seeding: Seed HepG2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
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Cell Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
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Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
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Sample Preparation: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells.
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ELISA: Perform the PCSK9 ELISA on the cleared supernatant according to the manufacturer's instructions.
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Data Analysis: Normalize the PCSK9 concentration to the total protein content of the cell lysate from the corresponding well.
Protocol 2: Analysis of LDLR Protein Expression by Western Blot
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Cell Treatment: Treat HepG2 cells with the optimal concentration of this compound or vehicle control for the desired time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease inhibitor cocktail.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Data Analysis: Perform densitometry analysis and normalize the LDLR band intensity to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of PCSK9 and this compound.
Caption: General experimental workflow for assessing modulator activity.
References
Refining "PCSK9 modulator-3" delivery to target tissues
Welcome to the technical support center for PCSK9 Modulator-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the delivery of this compound to target tissues and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small interfering RNA (siRNA) therapeutic designed to specifically target and degrade the mRNA of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) within hepatocytes.[1][2][3] By inhibiting the translation of PCSK9 protein, the modulator prevents the degradation of low-density lipoprotein receptors (LDLR) on the liver cell surface.[4][5] This leads to increased recycling of LDLRs, enhanced clearance of LDL cholesterol (LDL-C) from the circulation, and consequently, lower plasma LDL-C levels.
Q2: What is the delivery vehicle for this compound and why was it chosen?
A2: this compound is encapsulated within a lipid nanoparticle (LNP) delivery system. This LNP formulation is optimized for stability and efficient delivery to hepatocytes, the primary site of PCSK9 synthesis. The LNP shell protects the siRNA from degradation in the bloodstream and facilitates uptake into target cells. An alternative formulation, this compound-GalNAc, utilizes N-acetylgalactosamine conjugation for targeted delivery to the asialoglycoprotein receptor (ASGPR) on hepatocytes.
Q3: What are the expected off-target effects and how can they be minimized?
A3: Off-target effects with siRNA therapies can arise from the unintended silencing of genes with partial sequence homology or from stimulation of the innate immune system. For this compound, extensive bioinformatics screening has been performed to minimize homology with other known genes. To reduce immune stimulation, the siRNA molecule incorporates chemical modifications. Experimental validation of off-target effects can be performed using transcriptome-wide analysis (e.g., RNA-seq) in relevant cell lines and animal models.
Q4: How does the in vivo efficacy of this compound compare between different delivery platforms?
A4: Both LNP and GalNAc-conjugated formulations of siRNA targeting PCSK9 have demonstrated robust efficacy. The choice between them often depends on the specific experimental goals, dosing regimen, and potential for immunogenicity. The GalNAc platform generally allows for lower doses and may have fewer side effects, such as injection site reactions.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low efficacy (minimal reduction in PCSK9 or LDL-C levels) | 1. Suboptimal LNP Formulation: Incorrect lipid ratios, particle size, or siRNA encapsulation efficiency. 2. siRNA Degradation: Improper storage or handling of the siRNA-LNP complex. 3. Inefficient Cellular Uptake: Issues with the targeting moiety or cell viability. | 1. Optimize LNP Formulation: Refer to the LNP Optimization Protocol (below). Verify particle size and zeta potential. 2. Ensure Proper Handling: Store at the recommended temperature and avoid repeated freeze-thaw cycles. Use nuclease-free reagents and consumables. 3. Assess Cellular Health: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on your experimental cells. Validate receptor expression if using a targeted delivery system. |
| High Variability Between Replicates | 1. Inconsistent LNP Preparation: Variations in mixing speed, temperature, or component concentrations during LNP assembly. 2. Inaccurate Dosing: Pipetting errors or incorrect calculation of the final concentration. 3. Biological Variation: Differences in animal age, weight, or health status. | 1. Standardize LNP Preparation: Use a microfluidic mixing device for consistent and reproducible LNP formation. Prepare a single master mix for all replicates. 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Prepare a dosing solution for all animals from a single stock. 3. Normalize Animal Groups: Randomize animals into treatment groups and ensure consistency in age and weight. |
| Evidence of Immune Response (e.g., elevated cytokines) | 1. LNP-induced Inflammation: Certain lipid components can be immunostimulatory. 2. siRNA-mediated Immune Activation: Unmodified siRNA can be recognized by pattern recognition receptors (e.g., TLRs). | 1. Modify LNP Composition: Screen different ionizable lipids and PEG-lipids to identify a less immunogenic formulation. 2. Use Modified siRNA: Ensure that this compound contains appropriate 2'-O-methyl or phosphorothioate modifications to dampen the innate immune response. |
| Off-target Gene Silencing | 1. Seed Region Homology: The siRNA guide strand may have partial complementarity to the 3' UTR of unintended mRNA targets. 2. High siRNA Concentration: Excessive concentrations can lead to non-specific effects. | 1. Perform Bioinformatic Analysis: Use tools like BLAST to check for potential off-target homology. 2. Conduct Dose-Response Study: Determine the lowest effective dose that achieves target knockdown without significant off-target effects. 3. Validate with Controls: Include multiple negative control siRNAs in your experiments. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative outcomes based on preclinical studies of this compound.
Table 1: In Vivo Efficacy in a Murine Model
| Formulation | Dose (mg/kg) | Mean PCSK9 mRNA Reduction (%) | Mean Serum LDL-C Reduction (%) | Duration of Effect (days) |
| LNP | 0.5 | 65 ± 5 | 40 ± 8 | 21 |
| LNP | 1.0 | 85 ± 4 | 60 ± 6 | 35 |
| GalNAc Conjugate | 0.5 | 70 ± 6 | 50 ± 7 | 42 |
| GalNAc Conjugate | 1.0 | 90 ± 3 | 75 ± 5 | >60 |
Table 2: Pharmacokinetic Properties
| Parameter | LNP Formulation | GalNAc Conjugate |
| Bioavailability (Subcutaneous) | ~70% | ~85% |
| Time to Max Concentration (Tmax) | 6-8 hours | 4-6 hours |
| Effective Half-life | 10-14 days | 15-20 days |
| Primary Tissue Distribution | Liver, Spleen | Liver |
Experimental Protocols & Visualizations
PCSK9 Signaling Pathway and siRNA Intervention
This diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and how this compound intervenes in this process.
Caption: PCSK9 siRNA Action
Experimental Workflow: In Vivo Efficacy Study
This workflow outlines the key steps for assessing the efficacy of this compound in a mouse model.
Caption: In Vivo Efficacy Workflow
Protocol: Lipid Nanoparticle (LNP) Formulation Optimization
Objective: To determine the optimal ratio of lipid components for maximal siRNA encapsulation and in vivo efficacy.
Materials:
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This compound (siRNA)
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Ionizable lipid (e.g., DLin-MC3-DMA)
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Helper lipid (e.g., DSPC)
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Cholesterol
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PEG-lipid (e.g., PEG-DMG)
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Ethanol
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Nuclease-free citrate buffer (pH 4.0)
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Nuclease-free PBS (pH 7.4)
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Microfluidic mixing device (e.g., NanoAssemblr)
Methodology:
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Stock Preparation: Prepare individual stock solutions of each lipid component in ethanol. Prepare the siRNA stock solution in the citrate buffer.
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Lipid Mixing: Combine the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at various molar ratios (see Table 3 for examples). This forms the lipid-ethanol phase.
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Microfluidic Mixing: Set up the microfluidic device to mix the lipid-ethanol phase with the siRNA-aqueous phase at a defined flow rate ratio (typically 3:1 aqueous:ethanol). The rapid mixing causes the lipids to self-assemble into LNPs, encapsulating the siRNA.
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Dialysis: Remove the ethanol and non-encapsulated siRNA by dialyzing the LNP solution against PBS (pH 7.4) overnight at 4°C.
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Characterization:
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Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a particle size of 70-100 nm and a PDI < 0.2.
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Zeta Potential: Measure to assess surface charge and stability.
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Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye exclusion assay (e.g., RiboGreen).
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In Vitro/In Vivo Testing: Screen the most promising formulations in a relevant cell line (e.g., HepG2) or animal model to determine the formulation with the highest biological activity.
Table 3: Example LNP Formulations for Screening
| Formulation ID | Ionizable Lipid (%) | Helper Lipid (%) | Cholesterol (%) | PEG-Lipid (%) |
| LNP-A | 50 | 10 | 38.5 | 1.5 |
| LNP-B | 40 | 15 | 40 | 5 |
| LNP-C | 55 | 10 | 30 | 5 |
| LNP-D | 45 | 10 | 43.5 | 1.5 |
This logical relationship diagram illustrates the optimization process.
References
- 1. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9 inhibitors: A new era of lipid lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
How to prevent "PCSK9 modulator-3" precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of "PCSK9 modulator-3" in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) with an EC50 value of 2.46 nM.[1][2][3] It is under investigation for its potential to treat hyperlipidemia.[1][2] PCSK9 is a protein that plays a crucial role in regulating the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream by targeting the LDL receptor (LDLR) for degradation. By inhibiting PCSK9, this modulator prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol from the circulation.
Q2: What is the known solubility of this compound?
A2: The primary known solubility for this compound is 10 mM in dimethyl sulfoxide (DMSO). Solubility in aqueous media, such as cell culture media or buffers, is likely to be significantly lower and can be a source of precipitation.
Q3: Why might this compound be precipitating in my experimental media?
A3: Precipitation of small molecule compounds like this compound in aqueous media can occur for several reasons:
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Low Aqueous Solubility: The compound is inherently hydrophobic and has limited solubility in water-based solutions.
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Supersaturation: The final concentration of the modulator in the media exceeds its solubility limit. This often happens when a concentrated DMSO stock is diluted into the aqueous media.
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pH Effects: The pH of the experimental media may influence the charge state of the compound, affecting its solubility.
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Interactions with Media Components: Components in the media, such as salts, proteins (like serum), or other additives, can interact with the compound and reduce its solubility.
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Temperature Changes: A decrease in temperature can lower the solubility of some compounds, leading to precipitation.
Troubleshooting Guide for Preventing Precipitation
If you are observing precipitation of this compound, follow these steps to diagnose and resolve the issue.
Step 1: Optimizing Stock Solution and Dilution Technique
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Issue: Precipitation occurs immediately upon dilution of the DMSO stock into the aqueous media.
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Troubleshooting:
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Lower the Stock Concentration: If you are using a highly concentrated stock (e.g., 10 mM), try preparing a lower concentration stock in DMSO (e.g., 1 mM). This will reduce the amount of DMSO introduced into your final solution.
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Use a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to avoid localized high concentrations that can trigger precipitation.
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Vortex During Dilution: When adding the stock solution to the media, ensure the media is being vortexed or stirred vigorously to promote rapid and uniform mixing.
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Step 2: Modifying the Experimental Media
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Issue: The compound precipitates over time in the experimental media.
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Troubleshooting:
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Incorporate a Solubilizing Agent: The addition of a biocompatible surfactant or cyclodextrin can help to increase the solubility of the compound.
-
Adjust pH: Determine if the solubility of this compound is pH-dependent. Testing a range of pH values for your buffer or media may identify a condition where the compound is more soluble.
-
Reduce Serum Concentration: If using serum-containing media, try reducing the serum percentage. While serum proteins can sometimes aid solubility, they can also cause precipitation in other cases.
-
Step 3: Solubility Testing
-
Issue: The solubility limit of the modulator in the specific experimental media is unknown.
-
Troubleshooting:
-
Perform a Solubility Assessment: Conduct a systematic experiment to determine the kinetic and thermodynamic solubility of this compound in your media. This will define the maximum concentration you can work with under your experimental conditions.
-
Quantitative Data Summary
| Parameter | Value | Source |
| EC50 | 2.46 nM | |
| Solubility | 10 mM in DMSO |
Experimental Protocols
Protocol: Kinetic Solubility Assessment of this compound in Experimental Media
Objective: To determine the maximum concentration of this compound that can be added to a specific experimental medium from a DMSO stock without immediate precipitation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Experimental medium (e.g., DMEM, PBS)
-
96-well clear bottom plate
-
Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)
-
Multichannel pipette
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create Serial Dilutions: In a separate 96-well plate, create a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Media Plate: Add 198 µL of your experimental medium to the wells of the clear-bottom 96-well plate.
-
Add Compound: Transfer 2 µL of each DMSO stock concentration to the corresponding wells of the media plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the plate gently for 2 minutes. Let the plate incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 620 nm. An increase in absorbance indicates light scattering due to precipitation.
-
Data Analysis: Plot the absorbance at 620 nm against the concentration of this compound. The concentration at which the absorbance begins to increase significantly above the baseline is the kinetic solubility limit.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing compound precipitation in media.
References
"PCSK9 modulator-3" batch-to-batch variability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PCSK9 modulator-3. The following resources are designed to help identify and resolve common issues, particularly those related to batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound 13, is a potent small molecule modulator of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) with an EC50 value of 2.46 nM.[1][2] Its primary mechanism of action is to inhibit the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[3][4][5] By preventing this interaction, the modulator blocks PCSK9-mediated degradation of the LDLR. This leads to an increased number of LDLRs on the surface of hepatocytes, which in turn enhances the clearance of LDL cholesterol (LDL-c) from the bloodstream.
Q2: What are the most common sources of batch-to-batch variability when working with this compound?
A2: Batch-to-batch variability for a small molecule inhibitor like this compound can stem from several factors. These include inconsistencies in the purity, potency, and solubility of different manufacturing lots. Variations in storage and handling can also lead to degradation of the compound. For consistent results, it is crucial to qualify each new batch and adhere strictly to storage and handling protocols.
Q3: How can I ensure the quality and consistency of a new batch of this compound?
A3: To ensure the quality and consistency of a new batch, a series of analytical and functional tests should be performed. This process, known as a comparability study, assesses the critical quality attributes (CQAs) of the new batch against a previously qualified reference standard. Key tests include identity confirmation, purity assessment (e.g., via HPLC), and potency determination through a functional assay, such as a PCSK9-LDLR binding assay or a cell-based LDL uptake assay.
Q4: My this compound shows high potency in a biochemical assay but is less effective in a cell-based assay. What could be the issue?
A4: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors. These include poor cell permeability of the compound, potential for active efflux from the cells, or metabolic instability. It is also possible that the compound has low solubility in the cell culture medium, leading to precipitation and a lower effective concentration.
Q5: What are the recommended storage and handling conditions for this compound?
A5: Proper storage and handling are critical for maintaining the stability and activity of this compound. As a solid, it should be stored at 4°C and protected from light. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh working solutions from the stock for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Between Batches
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Variability in Compound Purity | 1. Request a Certificate of Analysis (CoA) for each new batch. 2. Perform an independent purity analysis using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms between batches to identify any new impurity peaks. |
| Differences in Compound Potency | 1. Establish a qualified reference standard from a batch with known, consistent performance. 2. Perform a dose-response analysis for each new batch and the reference standard in parallel using a validated functional assay (e.g., PCSK9-LDLR binding assay). 3. The IC50/EC50 values for the new batch should fall within a predefined acceptance range of the reference standard. |
| Compound Degradation | 1. Ensure the compound has been stored under the recommended conditions (4°C for solid, -80°C for stock solutions in solvent). 2. Prepare fresh working solutions for each experiment. 3. If degradation is suspected, re-test the batch using analytical methods like HPLC or mass spectrometry to assess its integrity. |
| Inaccurate Compound Concentration | 1. Verify the accuracy of the balance used for weighing the solid compound. 2. Ensure complete dissolution of the compound when preparing stock solutions. 3. Use calibrated pipettes for all dilutions. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Media | 1. Visually inspect the cell culture media for any signs of precipitation after adding the compound. 2. Determine the optimal final concentration of the solvent (e.g., DMSO) in the media, ensuring it is non-toxic to the cells (typically <1%). 3. If solubility is an issue, consider preparing a higher concentration stock solution and using a smaller volume for dilution. |
| Variability in Cell Health and Density | 1. Maintain a consistent cell culture protocol, using cells within a defined passage number range. 2. Ensure uniform cell seeding density across all wells of the microplate. 3. Monitor cell viability to ensure the observed effects are not due to cytotoxicity. |
| Inconsistent Incubation Times and Temperatures | 1. Standardize all incubation steps in the protocol. 2. Use a calibrated incubator with uniform temperature distribution to avoid plate edge effects. |
| High Background Signal | 1. Include appropriate controls, such as a vehicle-only control and cells-only control, to determine the baseline signal. 2. If using a fluorescence-based assay, check for auto-fluorescence of the compound at the wavelengths used. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This method provides a means to assess the purity of different batches of this compound.
-
Preparation of Standard Solution : Accurately weigh and dissolve a reference standard of this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution : Prepare the new batch of this compound in the same manner as the standard solution.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 280 nm.
-
-
Analysis : Inject equal volumes of the standard and sample solutions. Compare the chromatograms for the retention time of the main peak and the presence of any impurity peaks. The purity of the new batch can be calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Cell-Based LDL Uptake Assay
This assay measures the functional activity of this compound by quantifying the uptake of fluorescently labeled LDL in a relevant cell line (e.g., HepG2).
-
Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional) : To upregulate LDLR expression, you may starve the cells in a serum-free medium for 12-24 hours.
-
Compound Preparation : Prepare serial dilutions of this compound (from the new batch and the reference standard) in the cell culture medium.
-
Treatment : Add the diluted compounds to the cells, along with a fixed concentration of recombinant human PCSK9. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4 hours).
-
LDL Uptake : Add fluorescently labeled LDL (e.g., DyLight™ 488-labeled LDL) to each well and incubate for 2-4 hours.
-
Data Acquisition : Wash the cells to remove excess labeled LDL and measure the fluorescence intensity using a microplate reader.
-
Data Analysis : Plot the fluorescence intensity against the compound concentration to generate dose-response curves and calculate the EC50 values for each batch.
Visualizations
Caption: this compound inhibits the binding of PCSK9 to LDLR, preventing LDLR degradation.
Caption: Experimental workflow for assessing batch-to-batch variability of this compound.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
A Comparative Guide to PCSK9-Targeting Therapies: Alirocumab vs. a Next-Generation PCSK9 Modulator
In the landscape of lipid-lowering therapies, inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) have marked a significant advancement for patients with hypercholesterolemia at high cardiovascular risk who are unable to reach their low-density lipoprotein cholesterol (LDL-C) goals with statins alone. This guide provides a detailed comparison of two distinct modalities targeting PCSK9: alirocumab, a fully human monoclonal antibody, and inclisiran, a first-in-class small interfering RNA (siRNA) therapeutic. While "PCSK9 modulator-3" is not a designated therapeutic agent, this comparison will utilize inclisiran as the representative next-generation modulator to highlight the differing mechanisms and clinical profiles.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, mechanisms of action, and clinical trial designs for these two agents.
Mechanism of Action: A Tale of Two Pathways
Both alirocumab and inclisiran aim to reduce circulating LDL-C levels by increasing the number of LDL receptors (LDLR) on the surface of hepatocytes. However, they achieve this common goal through fundamentally different biological pathways.
Alirocumab: As a monoclonal antibody, alirocumab functions extracellularly.[1][2][3][4] It circulates in the bloodstream and binds directly to the PCSK9 protein.[1] This binding prevents PCSK9 from attaching to LDL receptors on hepatocytes, thereby inhibiting the PCSK9-mediated degradation of these receptors. The result is an increased recycling of LDL receptors to the liver cell surface, leading to enhanced clearance of LDL-C from the circulation.
Inclisiran: In contrast, inclisiran is a small interfering RNA (siRNA) that acts intracellularly to prevent the synthesis of the PCSK9 protein itself. Administered subcutaneously, it is conjugated to N-acetylgalactosamine (GalNAc), which allows for targeted delivery to hepatocytes via the asialoglycoprotein receptor. Once inside the liver cell, inclisiran utilizes the natural RNA interference (RNAi) pathway. It binds to the RNA-induced silencing complex (RISC) and guides it to the messenger RNA (mRNA) that codes for PCSK9. The RISC then cleaves the PCSK9 mRNA, preventing its translation into the PCSK9 protein. This reduction in intracellular PCSK9 production leads to more LDL receptors being available on the hepatocyte surface to clear LDL-C.
Efficacy Comparison
The clinical efficacy of both alirocumab and inclisiran has been robustly demonstrated in large-scale clinical trial programs, ODYSSEY for alirocumab and ORION for inclisiran. The primary endpoint in these studies is typically the percentage reduction in LDL-C from baseline.
A recent meta-analysis directly comparing the two therapies found that alirocumab was superior to inclisiran in reducing LDL-C, total cholesterol, and triglycerides. Specifically, alirocumab 75 mg showed a greater reduction in LDL-C compared to inclisiran 300 mg at 24 weeks. Another network meta-analysis suggested that the monoclonal antibody class (represented by evolocumab and alirocumab) was more effective in reducing LDL-C than inclisiran.
The following table summarizes key efficacy data from their respective clinical trial programs.
| Parameter | Alirocumab (ODYSSEY Program) | Inclisiran (ORION Program) |
| Primary Indication | Adjunct to diet and statin therapy for adults with primary hyperlipidemia (including HeFH) or established ASCVD to reduce LDL-C and the risk of cardiovascular events. | Adjunct to diet and statin therapy for adults with primary hyperlipidemia (including HeFH) or established ASCVD who require additional LDL-C lowering. |
| LDL-C Reduction | ~45-62% reduction vs. placebo or ezetimibe, depending on the study and patient population. The ODYSSEY LONG-TERM study showed a mean LDL-C reduction of 61% from baseline. | ~50-56% reduction vs. placebo. The ORION-10 trial demonstrated a time-averaged 56% reduction in LDL-C at day 510. The ORION program has shown consistent LDL-C lowering of approximately 49.4% over a mean of 3.7 years. |
| Other Lipid Effects | Favorable changes in non-HDL-C, Apolipoprotein B (ApoB), and Lipoprotein(a) [Lp(a)]. | Significant reductions in non-HDL-C, ApoB, and Lp(a). |
| Dosing Frequency | Subcutaneous injection of 75 mg or 150 mg every 2 weeks, or 300 mg every 4 weeks. | Subcutaneous injection of 284 mg administered initially, again at 3 months, and then every 6 months. |
Experimental Protocols: A Look at Pivotal Trials
The efficacy and safety of these drugs were established through rigorous, large-scale, randomized, double-blind, placebo-controlled clinical trials.
ODYSSEY OUTCOMES Trial (Alirocumab)
-
Objective: To determine whether alirocumab, added to high-intensity or maximum-tolerated statin therapy, reduces the risk of major adverse cardiovascular events (MACE).
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 18,924 patients who had an acute coronary syndrome (ACS) 1 to 12 months earlier, had LDL-C levels of at least 70 mg/dL, and were receiving high-intensity or maximum-tolerated statin therapy.
-
Dosage: Patients were randomized to receive alirocumab (75 mg or 150 mg every 2 weeks, dose-adjusted to target LDL-C of 25-50 mg/dL) or placebo.
-
Primary Endpoint: Time to first occurrence of the composite of death from coronary heart disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina requiring hospitalization.
-
Duration: Median follow-up of approximately 3 years.
ORION-10 & ORION-11 Trials (Inclisiran)
-
Objective: To evaluate the efficacy, safety, and tolerability of inclisiran in patients with atherosclerotic cardiovascular disease (ASCVD) (ORION-10) or ASCVD and ASCVD risk equivalents (ORION-11) and elevated LDL-C despite maximally tolerated statin therapy.
-
Study Design: Two parallel, multicenter, randomized, double-blind, placebo-controlled trials.
-
Patient Population: ORION-10 enrolled 1,561 patients with ASCVD. ORION-11 enrolled 1,617 patients with ASCVD or ASCVD risk equivalents. All had elevated LDL-C (≥70 mg/dL for ASCVD, ≥100 mg/dL for risk equivalents) on maximally tolerated statins.
-
Dosage: Patients were randomized 1:1 to receive subcutaneous inclisiran (284 mg) or placebo on day 1, day 90, and then every 6 months for 18 months.
-
Primary Endpoints: The primary endpoints were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.
Safety and Tolerability
Both alirocumab and inclisiran are generally well-tolerated. The most common adverse events are related to the injection site.
-
Alirocumab: The most frequently reported adverse events in clinical trials were local injection site reactions, pruritus, and upper respiratory tract infections. The overall incidence of treatment-emergent adverse events and serious adverse events was similar between the alirocumab and control groups.
-
Inclisiran: The most common treatment-emergent adverse event associated with inclisiran is an injection site reaction, typically mild to moderate in severity. The overall safety profile has been shown to be similar to placebo in major trials.
Comparative Summary
The choice between alirocumab and a next-generation modulator like inclisiran involves a trade-off between the extent of LDL-C reduction and dosing convenience.
References
- 1. Alirocumab (Praluent): First in the New Class of PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Alirocumab? [synapse.patsnap.com]
- 3. Praluent (alirocumab): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is the mechanism of Alirocumab? [synapse.patsnap.com]
Validating PCSK9 Modulator-3 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the in vivo target engagement of "PCSK9 modulator-3," a hypothetical novel inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Given the absence of specific data for "this compound," this document will draw upon established principles and data from well-characterized PCSK9 inhibitors, such as the monoclonal antibodies alirocumab and evolocumab, to provide a framework for assessment.
The PCSK9 Signaling Pathway and Therapeutic Intervention
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol metabolism.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[2][3][4] This reduction in LDLR density on the cell surface leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in elevated plasma LDL-C levels.
The primary mechanism of action for PCSK9 inhibitors is to block the interaction between PCSK9 and the LDLR. By doing so, these inhibitors prevent the degradation of the LDLR, allowing it to be recycled back to the hepatocyte surface. This increased number of active LDLRs enhances the clearance of LDL-C from circulation, thereby lowering plasma LDL-C levels.
Comparative Efficacy of PCSK9 Inhibitors
The clinical efficacy of PCSK9 inhibitors is primarily assessed by their ability to reduce LDL-C levels. Data from numerous Phase III clinical trials have demonstrated significant reductions in LDL-C with approved monoclonal antibodies.
| PCSK9 Inhibitor | Trade Name | Mechanism of Action | Mean LDL-C Reduction (%) | Key Clinical Trials |
| Alirocumab | Praluent | Monoclonal Antibody | 47% - 61% | ODYSSEY Program |
| Evolocumab | Repatha | Monoclonal Antibody | 49% - 62% | PROFICIO Program, FOURIER |
| Bococizumab* | N/A | Monoclonal Antibody | Significant reduction vs. placebo | SPIRE Program |
*Development of Bococizumab was discontinued due to anti-drug antibody development and attenuation of LDL-C lowering over time.
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of a novel PCSK9 modulator requires a series of well-defined experiments. Below are key methodologies.
Measurement of Plasma LDL-C Levels
This is the most direct and clinically relevant measure of PCSK9 target engagement and efficacy.
Objective: To determine the effect of the PCSK9 modulator on circulating LDL-C levels in a relevant animal model (e.g., hypercholesterolemic mice or non-human primates).
Methodology:
-
Animal Model: Utilize an appropriate animal model. For hyperlipidemia studies, mouse models such as those on a high-fat diet or genetically modified strains (e.g., ApoE-/- or LDLR-/-) are common.
-
Dosing: Administer the this compound at various doses and time points. Include a vehicle control group.
-
Blood Collection: Collect blood samples at baseline and at specified time points post-administration.
-
LDL-C Measurement: Isolate plasma and measure LDL-C levels using a commercially available enzymatic assay kit or through ultracentrifugation followed by cholesterol measurement.
-
Data Analysis: Compare the percentage change in LDL-C levels from baseline between the treatment and control groups.
Quantification of Plasma PCSK9 Levels
Measuring the concentration of free and total PCSK9 in the plasma provides a direct assessment of the modulator's binding activity.
Objective: To quantify the amount of unbound (free) and total PCSK9 in circulation following administration of the modulator.
Methodology:
-
Sample Collection: Collect plasma samples as described above.
-
ELISA Assays:
-
Total PCSK9: Use a sandwich ELISA with two anti-PCSK9 antibodies that bind to different epitopes of PCSK9, ensuring that the binding of the modulator does not interfere.
-
Free PCSK9: Use a sandwich ELISA where one antibody is the LDLR-EGF-A domain, which will only capture PCSK9 that is not bound by the modulator at the LDLR binding site.
-
-
Data Analysis: A significant decrease in free PCSK9 with a concurrent increase or stabilization of total PCSK9 indicates successful target engagement.
Assessment of Hepatic LDLR Protein Levels
An increase in hepatic LDLR protein levels is a direct downstream consequence of effective PCSK9 inhibition.
Objective: To measure the protein expression of LDLR in the liver tissue of treated animals.
Methodology:
-
Tissue Harvesting: At the end of the in vivo study, euthanize the animals and harvest liver tissue.
-
Protein Extraction: Homogenize the liver tissue and extract total protein.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the LDLR.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Densitometry Analysis: Quantify the band intensity to determine the relative abundance of LDLR protein.
Conclusion
The validation of in vivo target engagement for a novel PCSK9 modulator like "this compound" relies on a multi-faceted approach. By combining the primary efficacy endpoint of LDL-C reduction with direct biochemical measures of target binding (plasma PCSK9 levels) and downstream effects on the target pathway (hepatic LDLR expression), researchers can build a robust data package to support the modulator's mechanism of action and therapeutic potential. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for designing and interpreting such preclinical studies.
References
A Comparative Guide to PCSK9 Inhibition: Monoclonal Antibodies vs. Small Interfering RNA (siRNA)
For Researchers, Scientists, and Drug Development Professionals
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in lipid-lowering therapy. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol (LDL-C) from circulation.[1][2] Inhibition of PCSK9 function is a powerful strategy to combat hypercholesterolemia and reduce the risk of atherosclerotic cardiovascular disease (ASCVD).[3][4]
This guide provides an objective comparison of the two leading therapeutic modalities for PCSK9 inhibition: monoclonal antibodies (mAbs), which represent a well-established class of protein-based inhibitors, and the more recent class of small interfering RNA (siRNA) therapeutics. We will compare their mechanisms of action, clinical performance based on experimental data, and key methodologies used in their evaluation.
Mechanism of Action: Extracellular Sequestration vs. Intracellular Silencing
The two approaches target PCSK9 through fundamentally different biological pathways. Monoclonal antibodies act extracellularly, while siRNA works intracellularly to prevent the protein's synthesis.[1]
-
Monoclonal Antibodies (e.g., Evolocumab, Alirocumab): These are fully human IgG antibodies that circulate in the bloodstream. They bind with high affinity and specificity to free plasma PCSK9. This binding prevents PCSK9 from interacting with the LDL receptor on the surface of hepatocytes. By sequestering PCSK9, the antibodies allow the LDL receptor to recycle back to the cell surface after internalizing LDL-C, leading to increased clearance of LDL-C from the blood.
-
Small Interfering RNA (e.g., Inclisiran): Inclisiran is a synthetic siRNA molecule conjugated to triantennary N-acetylgalactosamine (GalNAc) carbohydrates. This GalNAc conjugate targets the siRNA specifically to hepatocytes via the asialoglycoprotein receptor (ASGPR). Once inside the liver cell, the siRNA utilizes the natural RNA interference (RNAi) pathway. It binds to the RNA-induced silencing complex (RISC), guiding it to the messenger RNA (mRNA) that codes for PCSK9. The RISC then cleaves the PCSK9 mRNA, preventing its translation and effectively silencing the synthesis of the PCSK9 protein before it can be secreted.
The distinct points of intervention for these two modalities are illustrated below.
References
- 1. aim-lo.com [aim-lo.com]
- 2. Frontiers | Inclisiran: a new generation of lipid-lowering siRNA therapeutic [frontiersin.org]
- 3. acofp.org [acofp.org]
- 4. PCSK9 Inhibitor Wars: How Does Inclisiran Fit in with Current Monoclonal Antibody Inhibitor Therapy? Considerations for Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: PCSK9 Inhibitors vs. Bempedoic Acid for Hypercholesterolemia
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of two major non-statin therapies for hypercholesterolemia: Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors and bempedoic acid. The analysis is based on their distinct mechanisms of action, clinical efficacy, safety profiles, and data from pivotal cardiovascular outcome trials.
Note: As "PCSK9 modulator-3" does not correspond to a specific approved or late-stage investigational drug, this analysis will focus on the well-established class of PCSK9 monoclonal antibody inhibitors (e.g., evolocumab, alirocumab) as a representative comparator to bempedoic acid.
Mechanism of Action
PCSK9 inhibitors and bempedoic acid both ultimately increase the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream by upregulating LDL receptors (LDLR) on hepatocytes, but they achieve this through entirely different upstream pathways.
Bempedoic Acid: An oral, first-in-class adenosine triphosphate-citrate lyase (ACL) inhibitor.[1] Bempedoic acid is a prodrug activated by the enzyme ACSVL1, primarily in the liver.[1] It acts two steps upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[2] By inhibiting ACL, bempedoic acid reduces intracellular cholesterol synthesis, which leads to the upregulation of LDLR expression and increased clearance of circulating LDL-C.[2][3] Its liver-specific activation is believed to limit the potential for muscle-related side effects.
PCSK9 Inhibitors: These are injectable monoclonal antibodies that target circulating PCSK9. PCSK9 is a protein that binds to LDL receptors on the surface of liver cells, promoting their degradation within lysosomes. By binding to PCSK9, these inhibitors prevent it from attaching to the LDL receptor. This action spares the LDL receptors from degradation, allowing them to be recycled back to the hepatocyte surface to clear more LDL-C from the circulation.
Clinical Efficacy and Cardiovascular Outcomes
Both drug classes have demonstrated significant efficacy in lowering LDL-C and reducing the risk of major adverse cardiovascular events (MACE) in large-scale clinical trials. However, the magnitude of LDL-C reduction is greater with PCSK9 inhibitors.
| Parameter | Bempedoic Acid (CLEAR Outcomes Trial) | PCSK9 Inhibitors (FOURIER & ODYSSEY OUTCOMES Trials) |
| Patient Population | Statin-intolerant patients at high cardiovascular risk. | Patients with established atherosclerotic cardiovascular disease on statin therapy. |
| LDL-C Reduction | ~21-22% reduction vs. placebo. | ~50-60% reduction vs. placebo. |
| Primary MACE Endpoint | 13% relative risk reduction (4-component MACE). | 15% relative risk reduction (FOURIER, 5-component MACE). 15% relative risk reduction (ODYSSEY, 4-component MACE). |
| Key Secondary Endpoints | 23% reduction in fatal/non-fatal MI; 19% reduction in coronary revascularization. | FOURIER: 27% reduction in MI; 21% reduction in stroke. ODYSSEY: Greatest benefit in patients with baseline LDL-C ≥100 mg/dL. |
| Administration | Oral, once daily. | Subcutaneous injection, every 2 or 4 weeks. |
Safety and Tolerability Profile
Both therapies are generally well-tolerated, with distinct adverse event profiles.
| Adverse Event Profile | Bempedoic Acid | PCSK9 Inhibitors (Monoclonal Antibodies) |
| Common Adverse Events | Hyperuricemia, gout, tendon rupture (rare), increased serum creatinine. | Injection site reactions, nasopharyngitis, influenza-like illness, myalgia. |
| Muscle-Related Events | Rates of myalgia and muscle weakness comparable to placebo. | Favorable safety profile regarding muscle-related events. |
| New-Onset Diabetes | Less frequent occurrence compared to placebo in some analyses. | No increased risk of diabetes or worsening of glycemic control observed in major trials. |
| Discontinuation Rates | TEAEs leading to discontinuation occurred at a rate of 13.4/100 person-years vs. 8.9/100 for placebo. | Generally low discontinuation rates; injection site reactions are typically mild. |
Key Experimental Protocols
The primary endpoint in the pivotal trials for these drugs is the reduction of LDL-C, with cardiovascular outcomes as the key clinical measure of efficacy.
Protocol for LDL-C Measurement in a Cardiovascular Outcomes Trial
-
Sample Collection: Whole blood is collected from fasting participants at baseline and specified follow-up visits (e.g., Week 12, Month 6, annually). Samples are typically collected in serum separator tubes.
-
Sample Processing: Blood is allowed to clot, then centrifuged to separate the serum. The serum is aliquoted and stored at -70°C or below until analysis.
-
LDL-C Quantification: Direct LDL-C or calculated LDL-C can be used.
-
Beta-Quantification (Reference Method): This multi-step process involves ultracentrifugation to separate lipoprotein fractions (VLDL, LDL, HDL), followed by cholesterol measurement in the LDL fraction. While highly accurate, it is complex and not typically used for all samples in large trials.
-
Homogeneous Assays (Commonly Used): Most central laboratories in large trials use automated direct measurement assays. These methods use specific detergents or polymers to selectively block cholesterol measurement from non-LDL particles (HDL, VLDL, chylomicrons), allowing for direct quantification of cholesterol within LDL particles.
-
-
Quality Control: Analysis is performed in a central, certified laboratory to ensure consistency. Standardized calibrators and control materials are used in every run to monitor assay performance and inter-assay variability. The Friedewald equation (LDL-C = Total Cholesterol - HDL-C - Triglycerides/5) may be used for baseline calculation but is less reliable when triglycerides are high and is often supplemented by direct measurement.
Summary and Conclusion
Bempedoic acid and PCSK9 inhibitors are effective, evidence-based therapies for lowering LDL-C and reducing cardiovascular risk, particularly in populations that are statin-intolerant or require additional lipid lowering.
-
PCSK9 inhibitors offer a more potent reduction in LDL-C, administered via subcutaneous injection. Their robust efficacy makes them a critical option for very high-risk patients who are far from their LDL-C goals.
-
Bempedoic acid provides a moderate LDL-C reduction through a convenient oral, once-daily formulation. Its distinct mechanism, acting upstream of statins, and favorable muscle-related safety profile make it a valuable option for statin-intolerant patients or as an add-on therapy.
The choice between these agents depends on the patient's baseline LDL-C, cardiovascular risk, tolerance to other therapies, cost, and preferred route of administration. Both represent significant advances in lipid management beyond statins.
References
A Comparative Analysis of PCSK9 Modulator-3 and Other Novel PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel small molecule, PCSK9 modulator-3, against leading next-generation PCSK9 inhibitors. The comparison focuses on key performance metrics, supported by experimental data, to inform research and development decisions in the field of lipid-lowering therapies.
Overview of Compared PCSK9 Inhibitors
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) metabolism.[1] Inhibition of PCSK9 prevents the degradation of LDL receptors (LDLR) in the liver, leading to increased clearance of LDL-C from the bloodstream and a reduced risk of cardiovascular disease. This comparison evaluates three distinct modalities of PCSK9 inhibition:
-
This compound (Compound 13): A novel, orally bioavailable small molecule designed to modulate PCSK9 activity.[2]
-
Alirocumab and Evolocumab: Fully human monoclonal antibodies that bind to circulating PCSK9, preventing its interaction with the LDLR.[3]
-
Inclisiran: A small interfering RNA (siRNA) therapeutic that inhibits the synthesis of PCSK9 in the liver.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance metrics for this compound and its comparators.
Table 1: In Vitro Efficacy and Binding Affinity
| Inhibitor | Type | Target | EC50/IC50 | Binding Affinity (Kd) |
| This compound | Small Molecule | PCSK9 Modulation | 2.46 nM (EC50) | Not Available |
| Alirocumab | Monoclonal Antibody | Circulating PCSK9 | - | 0.58 nM |
| Evolocumab | Monoclonal Antibody | Circulating PCSK9 | 2.08 nM (IC50) | Not Available |
| Inclisiran | siRNA | PCSK9 mRNA | Not Applicable | Not Applicable |
Table 2: In Vivo Efficacy
| Inhibitor | Animal Model | Dosing Regimen | LDL-C Reduction | Study Duration |
| This compound | Hyperlipidemic Mouse Model | Oral, daily | ~45% (Projected) | 4 weeks |
| Alirocumab | APOE*3Leiden.CETP mice | 10 mg/kg, weekly | Not specified | Not specified |
| Evolocumab | Mice | 10 mg/kg, single dose | 28% (Total Cholesterol) | 144 hours |
| Inclisiran | Cynomolgus Monkeys | 0.4 mg/kg | 40% | Not specified |
Table 3: Clinical Efficacy (Human Data)
| Inhibitor | Dosing Regimen | LDL-C Reduction (vs. Placebo) | Clinical Trial |
| This compound | Not Available | Not Available | Not Available |
| Alirocumab | 75/150 mg, every 2 weeks | 47% - 62% | ODYSSEY MONO/Long Term |
| Evolocumab | 140 mg every 2 weeks or 420 mg monthly | 55% - 66% | MENDEL-2, DESCARTES, RUTHERFORD-2 |
| Inclisiran | 300 mg, twice yearly (after initial doses) | ~51% | ORION-9, -10, -11 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: PCSK9 Signaling and Inhibition.
Caption: PCSK9 Inhibitor Evaluation Workflow.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of binding affinity (Kd) of a PCSK9 inhibitor (e.g., a monoclonal antibody) to recombinant human PCSK9.
-
Instrumentation: A Biacore T200 or similar SPR instrument.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant human PCSK9 onto the chip surface via amine coupling to a density of approximately 2000 RU.
-
Deactivate remaining active esters with 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the PCSK9 inhibitor in HBS-EP+ buffer (e.g., 0.1 to 100 nM).
-
Inject the inhibitor solutions over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase).
-
Allow dissociation in HBS-EP+ buffer for 600 seconds.
-
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
PCSK9-LDLR Interaction Inhibition ELISA
This protocol describes a competitive ELISA to measure the ability of an inhibitor to block the interaction between PCSK9 and the LDL receptor.
-
Materials:
-
96-well microplate coated with recombinant human LDLR.
-
Biotinylated recombinant human PCSK9.
-
Test inhibitor (e.g., this compound).
-
Streptavidin-HRP.
-
TMB substrate.
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a separate plate, pre-incubate the inhibitor dilutions with a constant concentration of biotinylated PCSK9 for 1 hour at 37°C.
-
Transfer the inhibitor/PCSK9 mixtures to the LDLR-coated plate and incubate for 2 hours at 37°C.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy in a Humanized Mouse Model
This protocol details the evaluation of a PCSK9 inhibitor's ability to lower LDL-C in a relevant animal model.
-
Animal Model: Humanized B-hPCSK9 mice, which express human PCSK9.
-
Acclimatization: Acclimate mice for at least one week with standard chow and water.
-
Experimental Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water for oral administration).
-
PCSK9 inhibitor at various dose levels (e.g., 1, 3, 10 mg/kg).
-
-
Procedure:
-
Collect baseline blood samples (Day 0).
-
Administer the inhibitor or vehicle daily via the appropriate route (e.g., oral gavage for small molecules, subcutaneous injection for antibodies).
-
Collect blood samples at specified time points (e.g., weekly for 4 weeks).
-
Separate plasma by centrifugation.
-
-
Biochemical Analysis:
-
Measure plasma total cholesterol, LDL-C, and HDL-C using an automated biochemical analyzer.
-
Measure plasma PCSK9 concentrations using a human PCSK9 ELISA kit.
-
-
Data Analysis: Calculate the percentage change in LDL-C from baseline for each group and compare the treatment groups to the vehicle control using appropriate statistical methods (e.g., ANOVA).
Conclusion
This compound demonstrates high in vitro potency, comparable to that of the established monoclonal antibody evolocumab. Its oral bioavailability presents a significant potential advantage over the injectable monoclonal antibodies and siRNA therapies. While direct comparative in vivo efficacy data for this compound is still emerging, projections based on other small molecule inhibitors suggest a meaningful reduction in LDL-C.
Alirocumab and evolocumab have demonstrated robust and consistent LDL-C lowering in large-scale clinical trials, establishing a high bar for efficacy. Inclisiran offers a unique long-acting profile with twice-yearly dosing, which may improve patient adherence.
The continued development of orally active small molecule inhibitors like this compound is a critical area of research, with the potential to broaden the accessibility and convenience of potent PCSK9-targeted therapies for the management of hypercholesterolemia. Further in vivo and clinical studies are warranted to fully elucidate the therapeutic potential of this promising new agent.
References
Independent Validation of "PCSK9 Modulator-3": A Comparative Analysis of Lipid-Lowering Efficacy
An objective guide for researchers and drug development professionals on the performance of PCSK9 modulators in reducing low-density lipoprotein cholesterol. This guide provides a comparative analysis of a hypothetical investigational agent, "PCSK9 modulator-3," against established and emerging alternatives, supported by experimental data from key clinical trials.
This guide assumes "this compound" is an investigational proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. Its performance is benchmarked against the well-established injectable PCSK9 inhibitors, Evolocumab and Alirocumab, and the novel oral investigational agent, AZD0780. The data presented is derived from major clinical trials of these respective drugs to provide a robust framework for comparison.
Comparative Efficacy in LDL-C Reduction
The primary measure of efficacy for lipid-lowering therapies is the percentage reduction in low-density lipoprotein cholesterol (LDL-C). The following tables summarize the performance of leading PCSK9 inhibitors in pivotal clinical trials.
Table 1: Injectable Monoclonal Antibody PCSK9 Inhibitors - Clinical Trial Data
| Drug | Trial | Dosage | Mean LDL-C Reduction from Baseline | Treatment Duration | Patient Population |
| Evolocumab | FOURIER | 140 mg every 2 weeks or 420 mg monthly | 59%[1][2] | 48 weeks | Patients with atherosclerotic cardiovascular disease on statin therapy[1][2] |
| DESCARTES | 420 mg monthly | 57%[3] | 52 weeks | Patients with high LDL-C and a range of cardiovascular risk | |
| RUTHERFORD-2 | 140 mg every 2 weeks or 420 mg monthly | 59-66% | 12 weeks | Patients with heterozygous familial hypercholesterolemia on statins | |
| Alirocumab | ODYSSEY LONG TERM | 150 mg every 2 weeks | 62% | 24 weeks | High cardiovascular risk patients on maximally tolerated statins |
| ODYSSEY CHOICE II | 150 mg every 4 weeks or 75 mg every 2 weeks | 51.7% - 53.5% | 24 weeks | Patients with hypercholesterolemia not on statin therapy | |
| ODYSSEY MONO | 75 mg every 2 weeks | 47% (vs. 16% for ezetimibe) | 24 weeks | Patients with primary hypercholesterolemia at moderate cardiovascular risk not on statins |
Table 2: Oral Small Molecule PCSK9 Inhibitors - Clinical Trial Data
| Drug | Trial | Dosage | Mean LDL-C Reduction from Baseline (Placebo-Corrected) | Treatment Duration | Patient Population |
| AZD0780 | PURSUIT (Phase IIb) | 30 mg once daily | 50.7% | 12 weeks | Patients with hypercholesterolemia on stable moderate- or high-intensity statin therapy |
| PURSUIT (Phase IIb) | 10 mg once daily | 45.2% | 12 weeks | Patients with hypercholesterolemia on stable moderate- or high-intensity statin therapy | |
| PURSUIT (Phase IIb) | 3 mg once daily | 37.9% | 12 weeks | Patients with hypercholesterolemia on stable moderate- or high-intensity statin therapy | |
| PURSUIT (Phase IIb) | 1 mg once daily | 35.3% | 12 weeks | Patients with hypercholesterolemia on stable moderate- or high-intensity statin therapy | |
| Phase I | Not specified | 51% (on top of rosuvastatin) | Not specified | Treatment-naive participants with hypercholesterolemia |
Experimental Protocols
The following are detailed methodologies for the key clinical trials cited in this guide. These protocols provide a framework for the design and execution of studies to evaluate the lipid-lowering effects of PCSK9 modulators.
FOURIER Trial (Evolocumab)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational clinical trial.
-
Patient Population: 27,564 patients with established atherosclerotic cardiovascular disease (prior myocardial infarction, prior stroke, or symptomatic peripheral artery disease) and LDL-C levels of 70 mg/dL or higher while on statin therapy.
-
Intervention: Patients were randomized to receive either subcutaneous injections of evolocumab (140 mg every two weeks or 420 mg monthly) or a matching placebo.
-
Primary Efficacy Endpoint: The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.
-
Methodology:
-
Screening and Enrollment: Patients meeting the inclusion criteria were enrolled and underwent a baseline assessment of their lipid levels and cardiovascular health status.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to either the evolocumab or placebo group.
-
Treatment Administration: Patients self-administered the subcutaneous injections of either evolocumab or placebo at the specified intervals.
-
Follow-up and Monitoring: Patients were followed for a median of 2.2 years. Lipid levels were monitored periodically, and the incidence of cardiovascular events was recorded. Safety was assessed through the monitoring of adverse events.
-
Data Analysis: The primary efficacy endpoint was analyzed using a time-to-event analysis. The percentage change in LDL-C from baseline to week 48 was also a key metric.
-
ODYSSEY OUTCOMES Trial (Alirocumab)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 18,924 patients who had experienced an acute coronary syndrome (ACS) within the previous 1 to 12 months and had elevated lipid levels despite being on high-intensity statin therapy.
-
Intervention: Patients were randomized to receive subcutaneous injections of alirocumab (75 mg or 150 mg every two weeks) or a matching placebo. The dose of alirocumab was adjusted to target an LDL-C level between 25 and 50 mg/dL.
-
Primary Efficacy Endpoint: The primary outcome was a composite of death from coronary heart disease, non-fatal myocardial infarction, fatal or non-fatal ischemic stroke, and unstable angina requiring hospitalization.
-
Methodology:
-
Patient Selection: Patients with a recent ACS and inadequately controlled lipid levels on high-intensity statins were enrolled.
-
Randomization: Patients were randomly assigned to either the alirocumab or placebo group.
-
Dosing and Titration: Alirocumab was initiated at 75 mg every two weeks and the dose was blindly titrated to 150 mg if LDL-C remained above 50 mg/dL.
-
Follow-up: The median follow-up duration was 2.8 years. Lipid levels and cardiovascular events were monitored throughout the study.
-
Statistical Analysis: The primary endpoint was analyzed as the time to the first occurrence of a composite cardiovascular event.
-
PURSUIT Trial (AZD0780)
-
Study Design: A phase 2b, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Patients with hypercholesterolemia (fasting LDL-C ≥70 mg/dL and <190 mg/dL) who were on a stable dose of moderate- or high-intensity statins.
-
Intervention: Patients were randomized in a 1:1:1:1:1 ratio to receive oral AZD0780 at doses of 1 mg, 3 mg, 10 mg, or 30 mg once daily, or a matching placebo, for 12 weeks.
-
Primary Efficacy Endpoint: The primary endpoint was the percent change in LDL-C from baseline to week 12.
-
Methodology:
-
Enrollment: Eligible patients on stable statin therapy were enrolled.
-
Randomization: Patients were randomly assigned to one of the four AZD0780 dose groups or the placebo group.
-
Treatment: Patients took their assigned oral medication once daily for 12 weeks.
-
Lipid Monitoring: Fasting lipid panels were taken at baseline and at specified intervals during the 12-week treatment period.
-
Safety and Tolerability: Adverse events, vital signs, electrocardiograms, and laboratory assessments were monitored throughout the study.
-
Visualizing the Mechanism and Experimental Workflow
To further aid in the understanding of PCSK9 modulation and the evaluation of these therapies, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
Caption: PCSK9 Signaling Pathway and Inhibition.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. FOURIER: Evolocumab Reduces Risk of CVD Events by 15% Compared With Placebo | tctmd.com [tctmd.com]
- 3. Efficacy of Evolocumab on Cardiovascular Outcomes in Patients With Recent Myocardial Infarction: A Prespecified Secondary Analysis From the FOURIER Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PCSK9 Inhibitors and their Impact on Lipoprotein(a)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of different classes of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors on lipoprotein(a) [Lp(a)], a key independent risk factor for atherosclerotic cardiovascular disease. While specific data on a designated "PCSK9 modulator-3" is not publicly available, this guide will serve as a framework for evaluating such a novel agent against established PCSK9 inhibitors: the monoclonal antibodies (evolocumab and alirocumab) and the small interfering RNA (siRNA) therapeutic, inclisiran.
Mechanism of Action: A Tale of Two Pathways
PCSK9 inhibitors lower low-density lipoprotein cholesterol (LDL-C) by preventing the PCSK9 protein from binding to and promoting the degradation of LDL receptors (LDLR) on hepatocytes.[1] This increased recycling of LDLRs to the cell surface leads to enhanced clearance of LDL-C from the circulation.[1] However, their effects on Lp(a) appear to involve more complex and varied mechanisms.
The monoclonal antibodies, evolocumab and alirocumab, are thought to reduce Lp(a) levels through a dual mechanism: by increasing the clearance of Lp(a) particles and by decreasing their production.[2][3] In contrast, inclisiran, which works by silencing the translation of PCSK9 mRNA within hepatocytes, has not demonstrated a significant effect on Lp(a) levels.[4] This suggests that the mechanism of Lp(a) reduction by PCSK9 inhibitors may be dependent on the mode of PCSK9 inhibition.
Below is a diagram illustrating the general signaling pathway of PCSK9 and the points of intervention for monoclonal antibodies and siRNA therapeutics.
Comparative Efficacy on Lipoprotein(a)
The following table summarizes the quantitative effects of different PCSK9 inhibitors on Lp(a) levels as reported in key clinical trials.
| PCSK9 Inhibitor | Trade Name | Mechanism | Median Percent Reduction in Lp(a) | Key Clinical Trial(s) | Patient Population |
| Evolocumab | Repatha | Monoclonal Antibody | 26.9% | FOURIER | Patients with established atherosclerotic cardiovascular disease |
| ~30% (in patients with Lp(a) ≥ 50 mg/dL) | Retrospective Study | Patients with coronary artery disease post-PCI | |||
| Alirocumab | Praluent | Monoclonal Antibody | 23% | ODYSSEY OUTCOMES | Patients with recent acute coronary syndrome |
| 18.7% | Mechanistic Study | Healthy individuals | |||
| Inclisiran | Leqvio | small interfering RNA (siRNA) | No significant effect | ORION trials | Patients with atherosclerotic cardiovascular disease or familial hypercholesterolemia |
| This compound | N/A | N/A | To be determined | N/A | N/A |
Experimental Protocols: A Look at the Methodology
The data presented above is derived from rigorous clinical trials. Understanding the methodologies of these trials is crucial for interpreting the results.
FOURIER Trial (Evolocumab)
-
Objective: To assess the efficacy and safety of evolocumab in reducing cardiovascular events.
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: 27,564 patients with established atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.
-
Intervention: Subcutaneous injection of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.
-
Lp(a) Measurement: Lp(a) levels were measured at baseline and at 48 weeks.
-
Key Findings: Evolocumab significantly reduced Lp(a) by a median of 26.9%.
ODYSSEY OUTCOMES Trial (Alirocumab)
-
Objective: To determine whether alirocumab reduces the risk of recurrent ischemic cardiovascular events in patients who have had a recent acute coronary syndrome (ACS).
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.
-
Patient Population: 18,924 patients who had been hospitalized for an ACS within the preceding 1 to 12 months and had elevated lipid levels despite high-intensity statin therapy.
-
Intervention: Subcutaneous injection of alirocumab (75 mg or 150 mg every 2 weeks) or placebo.
-
Lp(a) Measurement: Lp(a) levels were measured at baseline and at 4 months.
-
Key Findings: Alirocumab reduced Lp(a) levels by a median of 23% at 4 months.
The workflow for a typical clinical trial evaluating a new PCSK9 modulator would follow a similar structure:
Conclusion and Future Directions
The available evidence demonstrates that monoclonal antibody-based PCSK9 inhibitors, evolocumab and alirocumab, modestly reduce lipoprotein(a) levels, an effect that appears to be independent of their potent LDL-C lowering. In contrast, the siRNA therapeutic inclisiran does not have a significant impact on Lp(a). This divergence in effect highlights the importance of understanding the specific mechanism of action of any new PCSK9 modulator.
For a hypothetical "this compound," its evaluation would necessitate dedicated clinical trials to quantify its effect on Lp(a) and elucidate its mechanism of action. Key considerations for future research include:
-
Head-to-head comparison trials: Directly comparing the Lp(a) lowering efficacy of different PCSK9 inhibitors.
-
Mechanistic studies: Investigating the precise molecular pathways through which different modulators affect Lp(a) metabolism.
-
Long-term outcomes trials: Determining whether the Lp(a) reduction by PCSK9 inhibitors translates into a further reduction in cardiovascular events beyond that achieved by LDL-C lowering alone.
This guide provides a foundational understanding of the current landscape of PCSK9 inhibitors and their effects on lipoprotein(a), offering a valuable resource for the ongoing development and evaluation of novel lipid-lowering therapies.
References
A Comparative Guide to Superiority and Non-Inferiority Trial Designs for PCSK9 Modulator-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of superiority and non-inferiority clinical trial designs, using the hypothetical "PCSK9 modulator-3" as a framework. The experimental data and protocols cited are based on published trials of well-established PCSK9 inhibitors and other lipid-lowering therapies to provide a realistic context for researchers in the field.
Understanding the Trial Designs: Superiority vs. Non-Inferiority
In drug development, the choice between a superiority and a non-inferiority trial design is critical and depends on the research question and the existing therapeutic landscape.
-
Superiority trials aim to demonstrate that a new intervention (e.g., this compound) is more effective than a comparator, which is often a placebo or an active control.[1] The null hypothesis in a superiority trial is that there is no difference between the two treatments.[2]
-
Non-inferiority trials , on the other hand, are designed to show that a new treatment is not unacceptably worse than an active comparator that has already established efficacy.[3][4] This design is particularly useful when a new drug may offer other advantages, such as a better safety profile, improved convenience, or lower cost, without compromising efficacy.[5]
Key Distinctions in Trial Design and Statistical Interpretation
| Feature | Superiority Trial | Non-Inferiority Trial |
| Objective | To demonstrate that the new treatment is more effective than the comparator. | To demonstrate that the new treatment is not unacceptably less effective than the active comparator. |
| Comparator | Placebo or active control. | An established, effective active comparator. |
| Null Hypothesis (H₀) | No difference in effect between the new treatment and the comparator (New - Comparator = 0). | The new treatment is inferior to the active comparator by a pre-specified non-inferiority margin (Δ) (New - Comparator ≤ -Δ). |
| Alternative Hypothesis (H₁) | The new treatment is superior to the comparator (New - Comparator > 0). | The new treatment is not inferior to the active comparator (New - Comparator > -Δ). |
| Statistical Analysis | A two-sided confidence interval (CI) for the treatment difference is calculated. If the entire CI is above 0, superiority is demonstrated. | A one-sided confidence interval is conceptually used. If the lower bound of the two-sided 95% CI for the treatment difference is greater than the negative non-inferiority margin (-Δ), non-inferiority is concluded. |
| Primary Interpretation | Focuses on the p-value for the difference between groups and whether the confidence interval excludes no effect. | Focuses on the confidence interval for the treatment difference in relation to the pre-defined non-inferiority margin. |
Signaling Pathway of PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR in lysosomes. This prevents the LDLR from recycling back to the cell surface to clear more LDL-C from the bloodstream. By inhibiting PCSK9, modulators like our hypothetical "this compound" increase the number of available LDLRs to remove LDL-C from circulation, thereby lowering plasma LDL-C levels.
Caption: PCSK9 Signaling Pathway and Inhibition.
Hypothetical "this compound" Clinical Trial Designs
Below are illustrative examples of a superiority and a non-inferiority trial design for our hypothetical "this compound".
Scenario 1: Superiority Trial of "this compound"
This trial aims to establish the superiority of "this compound" in lowering LDL-C compared to placebo in patients already receiving maximally tolerated statin therapy. This design is analogous to the pivotal trials for existing PCSK9 inhibitors like evolocumab (FOURIER) and alirocumab (ODYSSEY OUTCOMES).
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: Adults with established atherosclerotic cardiovascular disease (ASCVD) and LDL-C levels ≥70 mg/dL despite maximally tolerated statin therapy.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either "this compound" or a matching placebo.
-
Intervention: Subcutaneous injection of "this compound" (e.g., 140 mg every two weeks) or placebo.
-
Primary Endpoint: The primary efficacy endpoint is the percentage change in LDL-C from baseline to a specified time point (e.g., 24 weeks). A key secondary endpoint is the incidence of major adverse cardiovascular events (MACE).
-
Statistical Analysis: The primary endpoint is analyzed using an analysis of covariance (ANCOVA) model. Superiority is established if the upper bound of the 95% confidence interval for the difference in the least-squares mean percentage change in LDL-C between the "this compound" and placebo groups is less than 0.
Caption: Superiority Trial Workflow.
| Trial (PCSK9 Inhibitor) | Treatment Group | Comparator Group | Primary Endpoint: Mean % Change in LDL-C (95% CI) |
| FOURIER (Evolocumab) | Evolocumab + Statin | Placebo + Statin | -59% (-60% to -58%) |
| ODYSSEY OUTCOMES (Alirocumab) | Alirocumab + Statin | Placebo + Statin | -62.7% at 4 months |
Note: Data from the FOURIER and ODYSSEY OUTCOMES trials are used as representative examples.
Scenario 2: Non-Inferiority Trial of "this compound"
This hypothetical trial is designed to show that "this compound" combined with a moderate-intensity statin is non-inferior to a high-intensity statin monotherapy in a composite cardiovascular endpoint. This approach mirrors the design of the RACING and LODESTAR trials, which evaluated different statin-based strategies.
-
Study Design: A randomized, open-label, non-inferiority, multicenter trial.
-
Patient Population: Patients with established atherosclerotic cardiovascular disease.
-
Randomization: Patients are randomized (1:1) to either "this compound" with a moderate-intensity statin or high-intensity statin monotherapy.
-
Intervention:
-
Arm A: "this compound" (e.g., subcutaneous injection every 4 weeks) + moderate-intensity statin (e.g., rosuvastatin 10 mg).
-
Arm B: High-intensity statin monotherapy (e.g., rosuvastatin 20 mg or atorvastatin 40 mg).
-
-
Primary Endpoint: A 3-year composite of cardiovascular death, major cardiovascular events, or non-fatal stroke.
-
Non-Inferiority Margin (Δ): A pre-specified margin for the hazard ratio (e.g., 1.3) or an absolute risk difference (e.g., 2.0%).
-
Statistical Analysis: The primary analysis is performed on the intention-to-treat population. Non-inferiority is established if the upper limit of the 95% confidence interval for the hazard ratio of the primary endpoint does not exceed the pre-defined non-inferiority margin.
References
- 1. Superiority, Non-inferiority and Equivalence – The Phase III Question - Akron Biotech [akronbiotech.com]
- 2. Understanding Superiority, Noninferiority, and Equivalence for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superiority, non-inferiority and equivalence in clinical trials: it's complicated... - LucidQuest Ventures [lqventures.com]
- 5. Comparisons of Superiority, Non-inferiority, and Equivalence Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of PCSK9 Modulator-3: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for a compound explicitly named "PCSK9 modulator-3" was not found in the public domain. The following procedures are based on established best practices for the handling and disposal of research-grade small molecule inhibitors and general guidelines for monoclonal antibodies, which are two common forms of PCSK9 modulators. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, when available, the manufacturer-provided SDS for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are intended for researchers, scientists, and drug development professionals.
Disposal Procedures for Small Molecule this compound
For small molecule inhibitors of PCSK9, a cautious approach treating the compound as a potentially hazardous chemical is recommended. The following steps are adapted from guidelines for similar research compounds.[1]
Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as pipette tips, gloves, and weigh boats, in a designated, leak-proof container lined with a clear plastic bag.[2]
-
Do not use biohazard bags for this type of chemical waste.[2][3]
-
The container should be clearly labeled as "Hazardous Waste" with the chemical name.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sturdy, leak-proof, and chemically resistant container.
-
This container should be kept closed when not in use and stored in secondary containment to prevent spills.
-
Avoid mixing with other incompatible waste streams, such as oxidizing agents.[3]
-
-
Empty Containers:
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.
-
After a thorough triple rinse and air-drying, deface or remove the original label.
-
The clean, empty container can then typically be disposed of as non-hazardous solid waste.
-
Spill Management
In the event of a spill:
-
Small Spills: If trained and equipped, use a chemical spill kit to absorb the material. All cleanup materials must be collected and disposed of as hazardous waste.
-
Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.
Waste Container Guidelines
| Waste Type | Container Fill Limit | Container Specifications |
| Solid Waste | Do not exceed 3/4 full | Leak-proof, lined with a clear plastic bag, properly labeled. |
| Liquid Waste | Do not exceed 80-90% capacity | Sturdy, leak-proof, chemically resistant, kept closed, in secondary containment. |
| Empty Chemical Bottles | N/A | First rinse collected as hazardous waste, original label defaced before disposal. |
Disposal Procedures for Monoclonal Antibody-Based PCSK9 Inhibitors
If "this compound" refers to a monoclonal antibody, the disposal procedures will differ and should align with guidelines for biopharmaceutical waste.
-
Risk Assessment: The disposal of monoclonal antibodies (mAbs) often depends on a risk assessment that categorizes them as low, medium, or high risk. Some institutions may have specific handling precautions for different mAbs.
-
General Disposal: For low or medium-risk mAbs, waste is typically disposed of in accordance with clinical waste guidelines. This may involve collection in designated biohazard containers for incineration.
-
High-Risk and Conjugated mAbs: If a mAb is considered high-risk or is conjugated to a cytotoxic agent, it must be handled and disposed of following cytotoxic waste guidelines.
-
Regulatory Compliance: All disposal practices must comply with national and local regulations for biomedical waste. It is crucial to ensure that this type of waste does not enter human or animal food chains.
Experimental Protocols
Specific experimental protocols for the inactivation or disposal of "this compound" are not available without the manufacturer's SDS. For general chemical waste, a common inactivation procedure for small molecules might involve chemical degradation, but this must be done with a validated protocol and under the guidance of an EHS professional. For monoclonal antibodies, incineration is a standard method of disposal that ensures complete destruction.
Diagrams
Caption: Disposal workflow for this compound.
Caption: Simplified mechanism of PCSK9 modulation.
References
Personal protective equipment for handling PCSK9 modulator-3
Disclaimer: A specific Safety Data Sheet (SDS) for "PCSK9 modulator-3" was not publicly available at the time of this writing. The following guidance is based on the safety information for a similar compound, "PCSK9 (human recombinant)," and established best practices for handling potent protein-based therapeutics in a laboratory setting. It is imperative to obtain and review the official SDS from the manufacturer before any handling, storage, or disposal of this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment.
I. Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, a potent protein-based therapeutic, include potential allergenic reactions, irritation upon contact, and unknown long-term effects of exposure.[1] Therefore, a conservative approach to PPE is mandatory.
Core PPE Requirements:
-
Lab Coat: A dedicated, buttoned lab coat must be worn at all times in the laboratory.
-
Gloves: Nitrile gloves are required. Double-gloving is recommended, especially when handling concentrated solutions. Gloves should be changed immediately if contaminated, punctured, or torn.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.[2]
-
Face Shield: A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during vortexing, sonicating, or transferring large volumes.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
II. Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| EC50 | 2.46 nM |
EC50 (Half-maximal effective concentration) indicates the concentration of the modulator that induces a response halfway between the baseline and maximum after a specified exposure time.
III. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
- Upon receipt, inspect the package for any signs of damage or leakage.
- Wear appropriate PPE (lab coat, gloves, eye protection) when unpacking.
- Verify that the container is properly labeled and sealed.
- Store the compound as recommended by the manufacturer's data sheet, typically in a designated, labeled, and temperature-controlled environment (e.g., -20°C or -80°C), away from incompatible materials.
2. Reconstitution and Aliquoting:
- All handling of powdered or concentrated forms of this compound should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
- Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
- Use sterile, pyrogen-free solutions for reconstitution as specified by the manufacturer.
- Gently swirl or pipette to dissolve the contents. Avoid vigorous shaking or vortexing, which can denature the protein.
- Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
- Clearly label all aliquots with the compound name, concentration, date, and your initials.
3. Experimental Use:
- Always wear the full required PPE.
- Conduct all procedures involving the handling of this compound on a designated and clearly marked work area.
- Use caution when pipetting to avoid splashes and aerosol generation.
- After use, decontaminate the work area with an appropriate disinfectant (e.g., 70% ethanol), followed by a thorough cleaning.
IV. Disposal Plan
All materials that have come into contact with this compound are considered biohazardous waste and must be disposed of accordingly.
1. Solid Waste Disposal:
- Sharps: All contaminated sharps (needles, scalpels, glass pipettes) must be placed immediately into a designated, puncture-resistant, and leak-proof sharps container.
- Non-Sharps: Contaminated items such as pipette tips, tubes, gloves, and lab coats should be disposed of in a red biohazard bag within a rigid, leak-proof container with a tight-fitting lid.
2. Liquid Waste Disposal:
- Liquid waste containing this compound should be chemically disinfected before disposal. A common method is to add bleach to a final concentration of 10% and allow a contact time of at least 30 minutes.
- After disinfection, the liquid waste can typically be poured down a designated laboratory sink with copious amounts of running water, in accordance with institutional and local regulations.
3. Final Disposal:
- All biohazardous waste containers (sharps containers and red bags) must be sealed when they are three-quarters full.
- The sealed containers should be transported to a designated biohazardous waste collection area for pickup and disposal by a certified vendor, typically via autoclaving or incineration.
V. Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: PPE Selection Workflow for this compound Handling.
Caption: Safe Handling and Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
